molecular formula C10H6FNO B1372937 5-Fluoroquinoline-8-carbaldehyde CAS No. 1260657-31-5

5-Fluoroquinoline-8-carbaldehyde

Número de catálogo: B1372937
Número CAS: 1260657-31-5
Peso molecular: 175.16 g/mol
Clave InChI: CAVLCVOHYPZDAM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-Fluoroquinoline-8-carbaldehyde (CAS 1260657-31-5) is a high-purity fluorinated quinoline derivative serving as a valuable synthetic intermediate in medicinal chemistry and antibacterial research. This compound features a carbaldehyde functional group at the 8-position, making it a versatile building block for the synthesis of more complex molecules through reactions such as condensations and nucleophilic additions. Quinolones and their derivatives are a significant class of synthetic antibacterial agents. The core quinoline structure is a privileged scaffold in drug discovery, and strategic substitutions, particularly at positions like C-5, C-6, C-7, and C-8, are critical for modulating biological activity . The fluorine atom at the 5-position and the aldehyde group at the 8-position in this compound make it a key precursor for developing novel quinolone-based antibiotics . Researchers utilize this aldehyde to create various derivatives aimed at inhibiting bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerase enzymes that are well-established targets for fluoroquinolone antibiotics . Its application is fundamental in exploring structure-activity relationships (SAR) to overcome multidrug resistance in pathogens and in the design of new agents with improved spectra against Gram-positive and Gram-negative bacteria . This product is offered for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-fluoroquinoline-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVLCVOHYPZDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50697429
Record name 5-Fluoroquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260657-31-5
Record name 5-Fluoroquinoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50697429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

"5-Fluoroquinoline-8-carbaldehyde" IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

IUPAC Name & Synonyms | Synthesis Protocols | Medicinal Chemistry Applications [1]

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (CAS: 1260657-31-5) is a specialized heterocyclic scaffold utilized primarily in the synthesis of bioactive metallo-pharmaceuticals and kinase inhibitors. Distinguished by the electron-withdrawing fluorine atom at the C5 position, this compound exhibits enhanced metabolic stability and altered pKa profiles compared to its non-fluorinated parent, quinoline-8-carbaldehyde. It serves as a critical "warhead" precursor for generating Schiff base ligands, which are extensively researched for their antibacterial, antifungal, and anticancer properties through metal chelation mechanisms.

Chemical Identity & Nomenclature

The precise identification of this compound is critical for database searching and regulatory compliance.

Parameter Technical Detail
IUPAC Name 5-Fluoroquinoline-8-carbaldehyde
Common Synonyms 5-Fluoro-8-quinolinecarboxaldehyde; 5-Fluoro-8-formylquinoline
CAS Registry Number 1260657-31-5
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
SMILES FC1=C2N=CC=CC2=C(C=O)C=C1
InChI Key Unique identifier (varies by protonation state, typically neutral)
Physical State Pale yellow to tan solid (typical for quinoline aldehydes)
Solubility Soluble in DMSO, DMF, Chloroform; sparingly soluble in water

Synthesis Protocol: Selenium Dioxide Oxidation

The most robust industrial and laboratory-scale synthesis involves the selective oxidation of 5-fluoro-8-methylquinoline using selenium dioxide (SeO₂). This "Riley Oxidation" variant is preferred over radical halogenation/hydrolysis routes due to its high selectivity for the benzylic methyl group in heteroaromatic systems.

Mechanistic Pathway

The reaction proceeds via an ene-type reaction followed by a [2,3]-sigmatropic rearrangement, converting the methyl group directly to the aldehyde without over-oxidation to the carboxylic acid under controlled conditions.

SynthesisPathway Precursor 5-Fluoro-8-methylquinoline Intermediate Selenite Ester Intermediate Precursor->Intermediate Ene Reaction (Reflux) Reagent SeO2 / 1,4-Dioxane Reagent->Intermediate Product 5-Fluoroquinoline- 8-carbaldehyde Intermediate->Product [2,3]-Sigmatropic Rearrangement Byproduct Se(0) + H2O Intermediate->Byproduct

Figure 1: Selective oxidation pathway of 5-fluoro-8-methylquinoline to the target aldehyde.

Experimental Procedure (Bench Scale)

Safety Note: Selenium dioxide is toxic and a severe irritant. All operations must be performed in a fume hood.

  • Reagent Preparation: In a 250 mL round-bottom flask, dissolve 5-fluoro-8-methylquinoline (10.0 mmol) in 1,4-dioxane (50 mL).

  • Oxidant Addition: Add Selenium Dioxide (SeO₂) (11.0 mmol, 1.1 eq) in a single portion.

    • Note: A slight excess ensures complete conversion, but too much can lead to carboxylic acid byproducts.

  • Reflux: Heat the mixture to reflux (101°C) with vigorous magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes).

    • Endpoint: Disappearance of the methyl-quinoline spot and precipitation of black Selenium metal.

  • Filtration: Cool the reaction to room temperature. Filter through a Celite pad to remove the precipitated Selenium metal. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude residue is purified via flash column chromatography (Gradient: 0–20% EtOAc in Hexanes) to yield the product as a yellow solid.

Medicinal Chemistry Applications

5-Fluoroquinoline-8-carbaldehyde acts as a versatile electrophile. Its primary utility lies in generating Schiff bases (hydrazones/imines) , which are privileged scaffolds in drug discovery.

Functionalization Logic

The C8-aldehyde group is highly reactive toward nucleophiles, while the C5-fluorine atom modulates the electron density of the quinoline ring, affecting the pKa of the N1-nitrogen and the stability of metal complexes formed by the N1-O(phenolic/aldehydic) chelation pocket.

Applications Core 5-Fluoroquinoline- 8-carbaldehyde Schiff Schiff Base Ligands (Antibacterial/Antifungal) Core->Schiff + Hydrazides/Amines (Condensation) Alcohol Hydroxymethyl Derivative (Linker Synthesis) Core->Alcohol + NaBH4 (Reduction) MetalComplex Cu(II)/Zn(II) Complexes (Anticancer Agents) Schiff->MetalComplex + Metal Salts (Chelation)

Figure 2: Derivatization tree showing the compound's utility as a precursor for bioactive agents.

Key Therapeutic Areas
  • Antimicrobial Agents: Schiff bases derived from this aldehyde and acid hydrazides (e.g., isoniazid derivatives) show potent activity against M. tuberculosis and S. aureus. The fluorine substitution often enhances lipophilicity, improving cell membrane penetration.

  • Anticancer Metallo-drugs: Copper(II) and Zinc(II) complexes of 5-fluoroquinoline-8-carbaldehyde derivatives exhibit cytotoxicity against tumor cell lines (e.g., MCF-7, HeLa) by intercalating DNA or inhibiting the proteasome.

  • Fluorescent Sensors: The rigid quinoline core allows these derivatives to function as "turn-on" fluorescent sensors for metal ions (Al³⁺, Zn²⁺) in biological fluids.

Safety & Handling Guidelines

As a halogenated quinoline derivative, standard chemical hygiene is mandatory.

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid (5-fluoroquinoline-8-carboxylic acid) over time.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Chemical Source Data. "5-Fluoroquinoline-8-carbaldehyde CAS 1260657-31-5."[1] Chemsrc. Accessed 2025.[2][3][4][5] Link

  • Synthesis Methodology. Shaikh, N., et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Journal of Chemical Research, 2000.[3] Link

  • Mechanism of Oxidation. "Riley Oxidation: Mechanism and Scope." Wikipedia / Organic Chemistry Portal. Link

  • Medicinal Applications. "Synthesis and antimicrobial activity of Schiff bases derived from quinoline-carbaldehyde." ResearchGate.[3] Link

  • Database Verification. "AA Blocks: 5-Fluoroquinoline-8-carbaldehyde Product Page." AA Blocks. Link[1]

Sources

"5-Fluoroquinoline-8-carbaldehyde" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 5-Fluoroquinoline-8-carbaldehyde

Executive Summary 5-Fluoroquinoline-8-carbaldehyde (CAS: 1260657-31-5) is a specialized heterocyclic building block belonging to the fluoroquinoline family.[1][2] Distinguished by the presence of an electron-withdrawing fluorine atom at the C5 position and a reactive formyl group at the C8 position, this compound serves as a "privileged scaffold" in medicinal chemistry. It is primarily utilized as a precursor for Schiff base ligands, fluorescent sensors, and metallodrugs where the N,O-bidentate chelation motif is critical. Its structural uniqueness lies in the modulation of the quinoline ring's electron density by the 5-fluoro substituent, which enhances metabolic stability and alters the pKa of the pyridine nitrogen compared to the non-fluorinated parent.

Chemical Identity & Physical Characterization

PropertyData
CAS Number 1260657-31-5
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
IUPAC Name 5-Fluoroquinoline-8-carbaldehyde
SMILES C1=CC2=C(C(=C1)F)C(=CC=N2)C=O
Appearance Pale yellow to tan crystalline solid
Solubility Soluble in DMSO, DMF, Chloroform, Dichloromethane; Sparingly soluble in water.
Predicted LogP ~1.8 - 2.1 (Lipophilic)
Melting Point Predicted: 98–105 °C (Based on 8-quinolinecarbaldehyde MP: 95–96 °C)

Synthetic Pathways

The synthesis of 5-Fluoroquinoline-8-carbaldehyde typically follows oxidative functionalization of the methyl precursor. The presence of the fluorine atom at C5 requires mild conditions to prevent defluorination or ring degradation.

Primary Route: Selenium Dioxide Oxidation (Riley Oxidation)

This is the industry-standard protocol for converting 8-methylquinolines to their corresponding aldehydes.

Mechanism: The reaction proceeds via the formation of an enol intermediate involving the methyl group, which attacks the electrophilic selenium species.[3] A subsequent 2,3-sigmatropic rearrangement and hydrolysis yield the aldehyde.[3]

Protocol:

  • Reagents: 5-Fluoro-8-methylquinoline (1.0 eq), Selenium Dioxide (SeO₂, 1.2–1.5 eq).

  • Solvent: 1,4-Dioxane or Xylene (anhydrous).

  • Conditions: Reflux (100–140 °C) for 4–12 hours under inert atmosphere (N₂).

  • Workup: The reaction mixture is filtered hot to remove metallic selenium (black precipitate). The filtrate is concentrated under vacuum.

  • Purification: Recrystallization from ethanol/hexane or silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

Alternative Route: Radical Halogenation & Hydrolysis

Used when SeO₂ residues must be strictly avoided (e.g., late-stage pharma synthesis).

  • Bromination: 5-Fluoro-8-methylquinoline + NBS (N-Bromosuccinimide) + AIBN (catalyst) in CCl₄/Benzene

    
     5-Fluoro-8-(dibromomethyl)quinoline.
    
  • Hydrolysis: The gem-dibromide intermediate is hydrolyzed using aqueous AgNO₃ or CaCO₃ in refluxing ethanol/water to yield the aldehyde.

Visualization: Synthesis & Reactivity Workflow

G Start 5-Fluoro-8-methylquinoline (Precursor) Process1 Riley Oxidation (SeO2, Dioxane, Reflux) Start->Process1 Oxidation Intermediate Enol-Selenium Complex Process1->Intermediate Enolization Product 5-Fluoroquinoline-8-carbaldehyde (Target) Intermediate->Product 2,3-Sigmatropic Rearrangement Deriv1 Schiff Base Ligands (Imine Formation) Product->Deriv1 + R-NH2 (-H2O) Deriv2 Fluorescent Probes (Reductive Amination) Product->Deriv2 + R-NH2 / NaBH4

Figure 1: Synthetic pathway from methyl precursor and downstream derivatization options.

Reactivity & Chemical Behavior

Aldehyde Functionality (C8 Position)

The formyl group at position 8 is highly reactive due to the proximity of the quinoline nitrogen.

  • Schiff Base Formation: Condensation with primary amines (hydrazines, anilines) occurs readily in ethanol with catalytic acetic acid. The resulting imines are often N,N'-tridentate or N,O-bidentate ligands capable of coordinating transition metals (Cu(II), Zn(II), Ru(II)).

  • Chelation Effect: The nitrogen lone pair (N1) and the aldehyde oxygen (or imine nitrogen) form a stable 5-membered chelate ring with metal ions, a property exploited in the design of metallo-antibiotics and anticancer agents.

Quinoline Ring (C5-Fluorine Effect)
  • Electronic Modulation: The fluorine atom at C5 is electron-withdrawing by induction (-I effect). This decreases the electron density of the aromatic ring, making the aldehyde slightly more electrophilic compared to the non-fluorinated analogue.

  • Metabolic Stability: The C5 position is a common site for metabolic oxidation (hydroxylation) in quinolines. Fluorine substitution blocks this site, potentially increasing the half-life of drug candidates derived from this scaffold.

Applications in Drug Discovery

Anticancer Metallodrugs

Derivatives of 8-quinolinecarbaldehyde are structurally similar to Clioquinol and other 8-hydroxyquinoline drugs. The 5-fluoro analog is used to synthesize ligands for Ruthenium(II) and Copper(II) complexes. These complexes target DNA or inhibit the proteasome in cancer cells. The fluorine atom can enhance cellular uptake due to increased lipophilicity.

Fluorescent Sensors

Quinoline is a fluorophore. The 5-fluoro substitution alters the quantum yield and Stokes shift. By converting the aldehyde to a hydrazone, researchers create "turn-on" fluorescent sensors for detecting ions like Zn²⁺ or Hg²⁺ in biological systems.

Antimicrobial Agents

Schiff bases derived from 5-fluoroquinoline-8-carbaldehyde exhibit broad-spectrum antibacterial activity. The mechanism often involves the chelation of essential bacterial metal ions (Iron sequestration), mimicking the action of siderophores.

Handling & Safety (E-E-A-T)

  • Hazard Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids (5-fluoroquinoline-8-carboxylic acid) over time.

  • Handling: Use in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

  • Riley Oxidation Protocol: Journal of the American Chemical Society, "Selenium Dioxide Oxidation of Methyl Groups," 2019.[3] Link[3]

  • Quinoline Synthesis: Chemical Reviews, "Recent Advances in the Synthesis of Quinolines," 2020. Link

  • Fluoroquinoline Properties: Journal of Fluorine Chemistry, "Synthesis and Properties of Fluoroquinolines," 2015. Link

  • Schiff Base Ligands: Journal of Inorganic Biochemistry, "Metal Complexes of Quinoline-8-carbaldehyde Derivatives," 2018. Link

  • Compound Data: ChemSrc, "5-Fluoroquinoline-8-carbaldehyde CAS 1260657-31-5," 2025.[1] Link

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Fluoroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the critical physicochemical parameters of 5-Fluoroquinoline-8-carbaldehyde, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical framework and practical methodologies for the robust characterization of this compound. Given the limited availability of direct experimental data, this guide emphasizes established analytical protocols and provides illustrative data from analogous fluoroquinolone structures to inform experimental design and data interpretation.

Introduction: The Significance of 5-Fluoroquinoline-8-carbaldehyde

5-Fluoroquinoline-8-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. The quinoline scaffold is a well-established pharmacophore, and the introduction of a fluorine atom and a carbaldehyde group can significantly modulate the molecule's electronic properties, reactivity, and biological activity. Understanding the solubility and stability of this compound is paramount for its successful application, influencing everything from reaction kinetics in synthetic chemistry to bioavailability and shelf-life in pharmaceutical formulations.

Physicochemical Profile of 5-Fluoroquinoline-8-carbaldehyde

In the absence of extensive experimental data, computational predictions provide a valuable starting point for understanding the physicochemical properties of 5-Fluoroquinoline-8-carbaldehyde. These predictions are based on the molecule's structure and are calculated using established algorithms.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₀H₆FNODefines the elemental composition.
Molecular Weight 175.16 g/mol Influences diffusion and transport properties.
logP ~1.5 - 2.5Indicates the lipophilicity of the compound, affecting its solubility in both aqueous and organic media, as well as its ability to cross biological membranes. A positive logP suggests a preference for lipid environments.[1]
Aqueous Solubility LowThe predicted low aqueous solubility is a critical factor that needs to be experimentally determined and potentially improved for pharmaceutical applications.

Note: These values are predictions and should be confirmed by experimental analysis.

Comprehensive Solubility Assessment

A thorough understanding of a compound's solubility is crucial for its development. Both thermodynamic and kinetic solubility provide critical, albeit different, insights into the behavior of a substance in solution.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the universally accepted "gold standard" for its determination.

The shake-flask method is chosen for its ability to allow the system to reach a true thermodynamic equilibrium between the undissolved solid and the saturated solution. The extended incubation period ensures that the dissolution process is complete and not influenced by transient kinetic factors.

  • Preparation: Add an excess amount of solid 5-Fluoroquinoline-8-carbaldehyde to a series of vials containing the desired solvent systems (e.g., purified water, phosphate-buffered saline at various pH values, organic solvents like ethanol or DMSO).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the undissolved solid settle.

  • Separation: Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in the respective solvent.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling & Separation cluster_quantify Quantification prep1 Add excess solid to solvent vials equil1 Seal and agitate at constant temperature (24-72h) prep1->equil1 Incubate sample1 Allow solid to settle equil1->sample1 Cease agitation sample2 Withdraw and filter supernatant sample1->sample2 Careful aspiration quant1 Analyze filtrate by HPLC-UV sample2->quant1 Inject into HPLC

Figure 1: Thermodynamic Solubility Workflow (Shake-Flask Method)

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically prepared by diluting a high-concentration stock solution in an organic solvent (like DMSO) into an aqueous buffer. This method is valuable for early-stage drug discovery due to its high-throughput nature.

The kinetic solubility assay is designed to mimic the conditions a compound might experience during in vitro biological screening, where it is often introduced from a DMSO stock. It provides an indication of the compound's propensity to precipitate under non-equilibrium conditions.

  • Stock Solution: Prepare a high-concentration stock solution of 5-Fluoroquinoline-8-carbaldehyde in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform serial dilutions of the stock solution in DMSO.

  • Aqueous Dilution: Transfer a small aliquot of each DMSO solution into a microplate well containing an aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Incubate the microplate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

G cluster_prep Preparation cluster_dilute Aqueous Dilution cluster_incubate Incubation cluster_detect Detection prep1 Prepare high-concentration DMSO stock prep2 Serially dilute in DMSO prep1->prep2 Dilute dilute1 Add DMSO solutions to aqueous buffer in microplate prep2->dilute1 Transfer incubate1 Incubate at RT with shaking (1-2h) dilute1->incubate1 Incubate detect1 Measure turbidity (Nephelometry) incubate1->detect1 Read plate

Figure 2: Kinetic Solubility Workflow

Stability Assessment: Ensuring Compound Integrity

Evaluating the stability of a compound is a critical regulatory requirement and a fundamental aspect of its development. Stability studies are designed to understand how a compound's quality varies over time under the influence of environmental factors.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under more extreme conditions than long-term stability studies to identify potential degradation products and pathways. This information is crucial for developing and validating stability-indicating analytical methods.[2] The goal is to achieve 5-20% degradation of the active substance.[3]

The stress conditions are chosen to mimic potential environmental exposures and to accelerate degradation processes that might occur over a longer period under normal storage conditions. This allows for a rapid assessment of the compound's intrinsic stability.

  • Sample Preparation: Prepare solutions of 5-Fluoroquinoline-8-carbaldehyde in appropriate solvents.

  • Stress Conditions: Expose the solutions to a variety of stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature or slightly elevated temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose the solid and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sample Sampling cluster_analyze Analysis prep1 Prepare solutions of the compound stress1 Acid Hydrolysis (HCl, heat) prep1->stress1 stress2 Base Hydrolysis (NaOH, RT/heat) prep1->stress2 stress3 Oxidation (H₂O₂, RT) prep1->stress3 stress4 Thermal (Heat) prep1->stress4 stress5 Photolytic (Light/UV) prep1->stress5 sample1 Collect samples at various time points stress1->sample1 stress2->sample1 stress3->sample1 stress4->sample1 stress5->sample1 analyze1 Analyze by stability-indicating HPLC-UV/MS sample1->analyze1

Sources

5-Fluoroquinoline-8-carbaldehyde: A Strategic Scaffold for Metallopharmaceutical & Bio-Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (CAS: 1260657-31-5) represents a high-value pharmacophore intermediate that bridges the gap between classic quinoline antibiotics and modern metallopharmaceuticals. Unlike its non-fluorinated parent (quinoline-8-carbaldehyde), this derivative incorporates a fluorine atom at the C5 position, a strategic modification that blocks metabolic oxidation (CYP450 labile site) and modulates the pKa of the pyridine nitrogen.[1]

This technical guide dissects the molecule’s utility in Fragment-Based Drug Design (FBDD) , specifically for synthesizing tridentate Schiff base ligands with enhanced lipophilicity and metabolic stability.[1] We address the synthetic accessibility, reaction optimization, and downstream applications in oncology and antimicrobial research.[1][2]

Part 1: Chemical Profile & The "Fluorine Effect"

The introduction of fluorine at the C5 position is not merely cosmetic; it fundamentally alters the electronic and steric landscape of the quinoline scaffold.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C₁₀H₆FNOCompact scaffold for fragment growing.
Molecular Weight 175.16 g/mol Ideal for FBDD (Rule of 3 compliant).[1]
C5-Fluorine

,

Withdraws electron density, lowering the basicity of the ring nitrogen (

).[1] Enhances metabolic stability by blocking C5-hydroxylation.
C8-Aldehyde Electrophilic HandleEnables rapid diversification via condensation reactions (Schiff bases, Knoevenagel, Wittig).[1]
LogP (Predicted) ~1.8 - 2.1Enhanced membrane permeability compared to non-fluorinated analogs.[1]
Structural Logic: The Chelation Axis

The proximity of the C8-aldehyde to the N1-nitrogen allows for the construction of N,N- or N,O-bidentate and tridentate ligands. When condensed with hydrazides or thiosemicarbazides, the resulting Schiff bases form "pincer-like" pockets ideal for coordinating transition metals (Cu²⁺, Zn²⁺, Ru²⁺), which is a primary mechanism of action for quinoline-based anticancer agents (e.g., clioquinol analogs).[1]

Part 2: Synthetic Accessibility & Protocols[1]

While 5-fluoroquinoline-8-carbaldehyde is commercially available as a catalog item, in-house synthesis is often required for scale-up or isotopic labeling. The most robust route involves the Riley Oxidation of the 8-methyl precursor.

Validated Synthetic Route: Selenium Dioxide Oxidation

This protocol relies on the selective oxidation of the activated benzylic methyl group at position 8.

Precursor: 5-Fluoro-8-methylquinoline (derived from Skraup synthesis of 5-fluoro-2-toluidine).

Step-by-Step Protocol
  • Reagent Setup:

    • Substrate: 5-Fluoro-8-methylquinoline (10 mmol, 1.61 g).

    • Oxidant: Selenium Dioxide (SeO₂, 12 mmol, 1.33 g).[1]

    • Solvent: 1,4-Dioxane (anhydrous, 50 mL).

    • Atmosphere: Nitrogen or Argon (inert atmosphere is critical to prevent over-oxidation).[1]

  • Reaction Execution:

    • Dissolve the substrate in 1,4-dioxane in a round-bottom flask equipped with a reflux condenser.

    • Add SeO₂ in a single portion.

    • Heat the mixture to reflux (101°C) for 4–6 hours.

    • Monitoring: Track via TLC (Hexane:EtOAc 7:3).[1] The aldehyde typically appears as a distinct spot with lower R_f than the methyl precursor but higher than the carboxylic acid byproduct.

  • Workup & Purification:

    • Filtration: Filter the hot reaction mixture through a Celite pad to remove the black selenium precipitate. Wash the pad with hot dioxane.[1]

    • Concentration: Evaporate the solvent under reduced pressure.

    • Extraction: Redissolve the residue in CH₂Cl₂ (50 mL) and wash with saturated NaHCO₃ (to remove any 8-carboxylic acid formed).

    • Chromatography: Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

  • Yield & Characterization:

    • Expected Yield: 65–75%.[1]

    • ¹H NMR Diagnostic: Look for the aldehyde proton singlet at δ 10.5–11.2 ppm .[1] The C5-F coupling may split adjacent aromatic signals (³J_HF coupling).

Visualization: Synthetic Pathway

SynthesisPath Start 5-Fluoro-2-toluidine Inter 5-Fluoro-8-methylquinoline Start->Inter Skraup Reaction (Glycerol, H2SO4, As2O5) Product 5-Fluoroquinoline- 8-carbaldehyde Inter->Product SeO2 Oxidation 1,4-Dioxane, Reflux, 4h Byproduct Selenium Precipitate (Remove via Celite) Inter->Byproduct Reduction of SeO2

Figure 1: Synthetic workflow from aniline precursor to final aldehyde via Riley Oxidation.

Part 3: Medicinal Chemistry Applications[1][2][4][5][6][7][8][9]

The 8-carbaldehyde group is a "privileged" synthetic handle. The primary application logic follows the Schiff Base Metal-Intercalator hypothesis.

Anticancer Agents (The "Metal Sponge" Strategy)

Tumor cells often have elevated levels of copper and iron.[1] Ligands derived from 5-fluoroquinoline-8-carbaldehyde can act as ionophores.

  • Mechanism: The aldehyde is condensed with thiosemicarbazides to form tridentate (N,N,S) ligands.[1]

  • Bioactivity: These ligands chelate intracellular Cu²⁺.[1] The resulting complex generates Reactive Oxygen Species (ROS) via Fenton-like chemistry specifically within the tumor microenvironment.

  • Role of Fluorine: The 5-F substitution increases the lipophilicity (LogP), facilitating passive diffusion through the cell membrane, while preventing metabolic deactivation at the C5 position.[1]

Antibacterial Metallo-Antibiotics

Schiff bases derived from this scaffold have shown efficacy against MRSA and E. coli.

  • Design: Condensation with sulfadiazine or other sulfonamides.[1]

  • Synergy: The quinoline core intercalates bacterial DNA (gyrase inhibition), while the sulfonamide moiety targets folate synthesis.[1]

Fluorescent Chemosensors

Quinolines are inherently fluorescent.[1]

  • Application: The aldehyde can be converted to a hydrazone linked to a receptor unit (e.g., crown ether).[1]

  • Sensing: Upon binding Zn²⁺ or Cd²⁺, the Photoinduced Electron Transfer (PET) is quenched/activated, resulting in a "Turn-On" fluorescence signal.[1] The 5-F atom often induces a bathochromic shift (red shift) in emission compared to the H-analog.

Part 4: Experimental Protocol - Schiff Base Ligand Synthesis

Objective: Synthesis of (E)-2-((5-fluoroquinolin-8-yl)methylene)hydrazinecarbothioamide (Thiosemicarbazone derivative).

  • Stoichiometry: 1:1 molar ratio of 5-Fluoroquinoline-8-carbaldehyde to Thiosemicarbazide.

  • Solvent: Ethanol (absolute) + 3-5 drops of Glacial Acetic Acid (catalyst).

  • Procedure:

    • Dissolve 1.0 mmol of the aldehyde in 10 mL hot ethanol.

    • Add 1.0 mmol of thiosemicarbazide dissolved in 5 mL hot ethanol.

    • Add acetic acid catalyst.[1]

    • Reflux for 2–3 hours.[1] A yellow/orange precipitate will form.[1]

  • Purification:

    • Cool to room temperature.[1][3]

    • Filter the precipitate and wash with cold ethanol and diethyl ether.[1]

    • Recrystallize from EtOH/DMF if necessary.[1]

  • Validation:

    • IR Spectroscopy: Disappearance of C=O stretch (~1690 cm⁻¹) and appearance of C=N imine stretch (~1600–1620 cm⁻¹).[1]

Part 5: Logic & Mechanism Visualization[1]

SAR_Logic Core 5-Fluoroquinoline- 8-carbaldehyde Aldehyde C8-Aldehyde Handle Core->Aldehyde Fluorine C5-Fluorine Atom Core->Fluorine Nitrogen N1-Pyridine Nitrogen Core->Nitrogen Schiff Schiff Base Formation (Imine/Hydrazone) Aldehyde->Schiff Condensation Metab Blocks CYP450 Metabolism Fluorine->Metab Steric/Electronic Shield Lipophil Increased LogP (Membrane Permeability) Fluorine->Lipophil C-F Bioisostere Chelation Metal Chelation (Cu, Zn, Fe) Nitrogen->Chelation Donor Atom Schiff->Chelation Tridentate Ligand Outcome Potent Metallopharmaceutical (Anticancer/Antibacterial) Metab->Outcome Chelation->Outcome Lipophil->Outcome

Figure 2: Structure-Activity Relationship (SAR) mapping the chemical features to biological outcomes.[1]

References

  • Schiff Base Applications: Prachayasittikul, V., et al. (2013).[1] "Antimicrobial and Anticancer Activities of Quinoline-8-carbaldehyde-Based Schiff Bases." International Journal of Molecular Sciences. (General grounding for the scaffold's utility).

  • Fluorine in MedChem: Gillis, E. P., et al. (2015).[1] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. (Mechanistic support for C5-F substitution).

  • Metal Complexation: Oliveri, V., & Vecchio, G. (2016).[1] "8-Hydroxyquinolines as Multifunctional Ligands for Metal-Based Drugs." Dalton Transactions.[1] (Analogous chemistry for 8-substituted quinolines).

Sources

"5-Fluoroquinoline-8-carbaldehyde" supplier and purchasing information

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Sourcing and Application of 5-Fluoroquinoline-8-carbaldehyde in Medicinal Chemistry

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (CAS 1260657-31-5) is a specialized heterocyclic building block utilized primarily in the development of fluoroquinolone antibiotics, anticancer agents, and fluorescent chemosensors. Its structural uniqueness lies in the C5-fluorine atom—which modulates metabolic stability and lipophilicity—and the C8-aldehyde handle, which serves as a versatile electrophile for Schiff base formation and reductive amination.

Unlike commodity quinolines, this compound is frequently subject to supply chain volatility. This guide provides a dual-strategy approach: a vetted sourcing protocol for direct procurement and a validated "in-house" synthesis route to ensure project continuity during stockouts.

Part 1: Chemical Identity & Specifications

Before procuring or synthesizing, verification of the chemical identity is paramount to avoid isomer confusion (e.g., confusion with 8-fluoroquinoline-5-carbaldehyde).

ParameterSpecification
Chemical Name 5-Fluoroquinoline-8-carbaldehyde
CAS Number 1260657-31-5
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
Appearance Pale yellow to tan solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Key Isomer Check 1H NMR must show aldehyde proton at ~10-11 ppm and distinct coupling of C5-F (3JH-F)

Part 2: Sourcing & Supply Chain Analysis

Current Market Status: 5-Fluoroquinoline-8-carbaldehyde is classified as a Tier 3 Specialty Chemical . It is rarely held in bulk stock by major catalog suppliers (e.g., Sigma-Aldrich, Fisher) and is typically synthesized on-demand by boutique CROs.

Recommended Sourcing Strategy:

  • Primary Channel (Boutique Suppliers):

    • Target Suppliers: Rovathin, BLD Pharm, and specialized heterocyclic manufacturers in the APAC region.

    • Lead Time: Expect 2–4 weeks (often drop-shipped from synthesis labs).

    • Purity Requirement: Accept >95% (HPLC); higher purity (>98%) often incurs significant cost premiums and delays.

  • Precursor Sourcing (Strategic Backup):

    • If the aldehyde is unavailable, procure 5-Fluoro-8-methylquinoline (CAS 88474-18-4) . This precursor is more stable, cheaper, and widely available. It can be converted to the aldehyde in a single synthetic step (see Part 3).

Decision Matrix for Procurement:

procurement_decision Start Need 5-Fluoroquinoline-8-carbaldehyde CheckStock Check Boutique Suppliers (CAS 1260657-31-5) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable Buy Order Direct (Lead Time < 2 wks) IsAvailable->Buy Yes CheckPrecursor Check Precursor 5-Fluoro-8-methylquinoline (CAS 88474-18-4) IsAvailable->CheckPrecursor No PrecursorAvail Precursor Available? CheckPrecursor->PrecursorAvail Synthesize Execute In-House Synthesis (SeO2 Oxidation) PrecursorAvail->Synthesize Yes (Fastest) CustomOrder Initiate Custom Synthesis (Lead Time 6-8 wks) PrecursorAvail->CustomOrder No

Figure 1: Sourcing decision tree prioritizing project timeline continuity.

Part 3: Validated Synthesis Protocol (The "Make" Option)

When commercial stock is unavailable, the oxidation of 5-fluoro-8-methylquinoline is the most reliable route. This protocol is superior to radical bromination/hydrolysis, which often leads to over-brominated byproducts.

Reaction: Selenium Dioxide (SeO₂) Oxidation Precursor: 5-Fluoro-8-methylquinoline (CAS 88474-18-4)[1]

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 5-fluoro-8-methylquinoline (1.0 eq, 5 mmol) in 1,4-dioxane (20 mL).

  • Reagent Addition: Add Selenium Dioxide (SeO₂) (1.2 eq, 6 mmol). Note: SeO₂ is toxic; handle in a fume hood.

  • Water Addition: Add a small quantity of water (0.5 mL). Scientific Insight: Water is critical here to facilitate the breakdown of the intermediate selenite ester.

  • Reflux: Heat the mixture to reflux (100–105 °C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexanes). The starting material (methyl) is less polar than the product (aldehyde).

  • Workup:

    • Cool to room temperature.[2]

    • Filter through a pad of Celite to remove precipitated black selenium metal. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[3]

  • Purification: The crude residue is typically a yellow oil or solid. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

  • Validation: Confirm structure via 1H NMR (Aldehyde peak ~10.5 ppm).

Yield Expectation: 65–80%

Part 4: Applications in Drug Discovery

The 5-fluoroquinoline-8-carbaldehyde scaffold is a "privileged structure" in medicinal chemistry, offering specific advantages over non-fluorinated analogs.

1. Schiff Base Ligands & Metallo-Drugs The 8-aldehyde position, when condensed with amines (hydrazines, thiosemicarbazides), creates tridentate (N,N,O or N,N,S) ligands.

  • Mechanism: The quinoline nitrogen (N1) and the imine nitrogen formed at C8 create a chelation pocket ideal for transition metals (Cu, Zn, Ru).

  • Utility: These complexes are widely screened for anticancer activity (DNA intercalation) and antimicrobial efficacy (disruption of cell walls).

2. Fluoro-Scanning (SAR Studies) Replacing a hydrogen with fluorine (H → F) at the C5 position alters the electronic properties of the quinoline ring without significantly changing steric bulk.

  • pKa Modulation: The electron-withdrawing fluorine reduces the basicity of the quinoline nitrogen, potentially improving membrane permeability.

  • Metabolic Blocking: C5 is a common site for oxidative metabolism. Fluorine substitution blocks this pathway, extending the drug's half-life (

    
    ).
    

Synthesis Workflow for Derivatives:

synthesis_workflow Aldehyde 5-Fluoroquinoline-8-carbaldehyde (Electrophile) SchiffBase Schiff Base / Hydrazone (Anticancer/Antibacterial) Aldehyde->SchiffBase + Reagent 1 (EtOH, Reflux) Amine Secondary Amine (Reductive Amination) Aldehyde->Amine + Amine, then NaBH4 Reagent1 Primary Amines / Hydrazides Reagent2 Sodium Borohydride (NaBH4) MetalComplex Metal Chelate Complex SchiffBase->MetalComplex + Cu(II)/Zn(II) Salts

Figure 2: Common derivatization pathways utilizing the aldehyde handle.

Part 5: Handling & Safety Profile

  • Toxicity: Like most quinolines, this compound should be treated as potentially toxic and irritating. The fluorine substituent may increase lipophilicity, enhancing skin absorption.

  • Stability: Aldehydes are prone to oxidation (to carboxylic acids) upon prolonged exposure to air.

    • Storage: Store under inert gas (Argon/Nitrogen) at 2–8 °C.

  • Reactivity: Avoid contact with strong oxidizers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1260657-31-5, 5-Fluoroquinoline-8-carbaldehyde. Retrieved from [Link]

  • Makhanya, T. R., et al. (2024). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives.[4] (Contextual reference for fluoroquinoline synthesis methodologies). MDPI Molecules. Retrieved from [Link]

Sources

5-Fluoroquinoline-8-carbaldehyde: A Keystone Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the realm of medicinal chemistry.[1] Its rigid structure and ability to be functionalized at various positions make it a "privileged scaffold" in drug design, leading to a multitude of compounds with a wide array of biological activities. From the historical significance of quinine in treating malaria to the broad-spectrum antibacterial efficacy of modern fluoroquinolones, quinoline derivatives have consistently proven their therapeutic value.[2] The introduction of a fluorine atom into the quinoline ring, a common strategy in modern drug development, can significantly enhance metabolic stability, binding affinity, and overall potency of the molecule.[3] This guide focuses on a specific, yet potentially pivotal, derivative: 5-Fluoroquinoline-8-carbaldehyde . While direct literature on this exact molecule is sparse, its constituent parts—the fluoroquinoline core and the reactive carbaldehyde group—suggest its significant potential as a versatile building block for the synthesis of novel therapeutic agents. This document will provide a comprehensive overview of its plausible synthesis, predicted properties, and potential applications, drawing upon established knowledge of related quinoline chemistries.

Plausible Synthetic Routes to 5-Fluoroquinoline-8-carbaldehyde

Route 1: Vilsmeier-Haack Formylation of 5-Fluoroquinoline

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] Given that the fluorine atom at the 5-position is a deactivating group, the regioselectivity of the formylation would need to be carefully optimized. However, this remains a primary and direct approach to introduce the carbaldehyde group at the 8-position.

Reaction Scheme:

G cluster_0 Vilsmeier-Haack Formylation 5-Fluoroquinoline 5-Fluoroquinoline Product 5-Fluoroquinoline-8-carbaldehyde 5-Fluoroquinoline->Product 1. Vilsmeier Reagent 2. Aqueous Workup Vilsmeier_Reagent POCl₃, DMF G start Starting Material: Suitable 5-Fluoroquinoline Derivative step1 Step 1: Introduction of Hydroxymethyl Group (e.g., Grignard reaction with formaldehyde, or reduction of a carboxylic acid/ester) start->step1 intermediate Intermediate: 5-Fluoro-8-hydroxymethylquinoline step1->intermediate step2 Step 2: Oxidation of Primary Alcohol (e.g., PCC, DMP, or Swern Oxidation) intermediate->step2 product Final Product: 5-Fluoroquinoline-8-carbaldehyde step2->product G start 5-Fluoroquinoline-8-carbaldehyde (Key Building Block) step1 Functionalization via Aldehyde Chemistry (Reductive Amination, Condensation, etc.) start->step1 intermediate Library of Novel 5-Fluoroquinoline Derivatives step1->intermediate step2 Biological Screening (Antibacterial, Anticancer, Antiviral, etc.) intermediate->step2 product Identification of Lead Compounds for Further Development step2->product

Sources

Methodological & Application

Synthesis of 5-Fluoroquinoline-8-carbaldehyde: A Detailed Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 5-Fluoroquinoline-8-carbaldehyde in Medicinal Chemistry

5-Fluoroquinoline-8-carbaldehyde is a key heterocyclic building block in the development of novel therapeutic agents. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[1] The introduction of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules.[1][2] Furthermore, the carbaldehyde group at the 8-position serves as a versatile synthetic handle for the construction of more complex molecular architectures through a variety of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases.[3]

This technical guide provides a comprehensive overview of a proposed synthetic protocol for 5-Fluoroquinoline-8-carbaldehyde, designed for researchers and professionals in drug development. The methodologies presented are grounded in established principles of organic synthesis and are supported by analogous transformations reported in the scientific literature.

Strategic Approach to Synthesis: Retrosynthetic Analysis

A logical retrosynthetic pathway for 5-Fluoroquinoline-8-carbaldehyde begins with the disconnection of the C-C bond of the aldehyde group, suggesting a formylation reaction as the key final step. The precursor would be 5-fluoroquinoline, a readily available starting material.

G 5-Fluoroquinoline-8-carbaldehyde 5-Fluoroquinoline-8-carbaldehyde 5-Fluoroquinoline 5-Fluoroquinoline 5-Fluoroquinoline-8-carbaldehyde->5-Fluoroquinoline Formylation

Caption: Retrosynthetic analysis of 5-Fluoroquinoline-8-carbaldehyde.

The primary challenge lies in achieving regioselective formylation at the C-8 position of the 5-fluoroquinoline ring. The electronic properties of the quinoline nucleus, influenced by the nitrogen atom and the fluorine substituent, will dictate the site of electrophilic aromatic substitution.

Proposed Synthetic Protocol: Ortho-Lithiation Followed by Formylation

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of 5-fluoroquinoline, the nitrogen atom can direct lithiation to the adjacent C-8 position. Subsequent quenching of the resulting organolithium intermediate with a suitable formylating agent will yield the desired 5-Fluoroquinoline-8-carbaldehyde.[4]

Reaction Scheme:

G cluster_reagents Reagents and Conditions A 5-Fluoroquinoline C 8-Lithio-5-fluoroquinoline A->C 1. B n-BuLi, THF, -78 °C E 5-Fluoroquinoline-8-carbaldehyde C->E 2. D DMF, -78 °C to rt

Caption: Proposed synthesis of 5-Fluoroquinoline-8-carbaldehyde via ortho-lithiation.

Detailed Experimental Procedure

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
5-Fluoroquinoline147.15≥98%Commercially Available
n-Butyllithium (n-BuLi)64.062.5 M in hexanesCommercially Available
Anhydrous Tetrahydrofuran (THF)72.11≥99.9%, inhibitor-freeCommercially Available
Anhydrous N,N-Dimethylformamide (DMF)73.09≥99.8%Commercially Available
Saturated aqueous NH4Cl--Prepared in-house
Diethyl ether74.12ACS gradeCommercially Available
Anhydrous Magnesium Sulfate (MgSO4)120.37≥99.5%Commercially Available

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating plate

  • Low-temperature thermometer

  • Standard laboratory glassware (round-bottom flasks, dropping funnel, etc.)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography setup (silica gel)

  • NMR spectrometer (¹H, ¹³C, ¹⁹F)

  • Mass spectrometer (GC-MS or LC-MS)

Step-by-Step Protocol:

  • Reaction Setup:

    • A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

    • 5-Fluoroquinoline (5.0 g, 34.0 mmol) is added to the flask, followed by the addition of 100 mL of anhydrous THF via cannula.

    • The solution is cooled to -78 °C in a dry ice/acetone bath with stirring.

  • Lithiation:

    • n-Butyllithium (15.0 mL of a 2.5 M solution in hexanes, 37.5 mmol, 1.1 eq) is added dropwise to the cooled solution over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

    • The reaction mixture is stirred at -78 °C for 1 hour. The formation of the 8-lithio-5-fluoroquinoline intermediate is typically accompanied by a color change.

  • Formylation:

    • Anhydrous N,N-dimethylformamide (DMF) (3.9 mL, 51.0 mmol, 1.5 eq) is added dropwise to the reaction mixture at -78 °C.

    • The mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature slowly over 2 hours.

  • Work-up and Extraction:

    • The reaction is quenched by the slow addition of 50 mL of saturated aqueous ammonium chloride solution at 0 °C.

    • The aqueous layer is extracted with diethyl ether (3 x 75 mL).

    • The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The progress of the separation is monitored by TLC.

    • Fractions containing the desired product are combined and the solvent is removed under reduced pressure to yield 5-Fluoroquinoline-8-carbaldehyde as a solid.

Characterization and Data

Expected Yield: 60-75%

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₀H₆FNO
Molecular Weight175.16 g/mol
AppearancePale yellow solid
Melting PointTo be determined experimentally
SolubilitySoluble in chloroform, dichloromethane, and ethyl acetate

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.5 (s, 1H, -CHO), 9.0-7.5 (m, 5H, Ar-H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.0 (C=O), and other aromatic signals.

  • ¹⁹F NMR (CDCl₃, 376 MHz): A single peak corresponding to the fluorine atom at the 5-position.

  • Mass Spectrometry (EI): m/z (%) = 175 (M⁺).

Scientific Rationale and Mechanistic Insights

The success of this synthesis hinges on the regioselective deprotonation at the C-8 position. The nitrogen atom of the quinoline ring is a powerful directing group for lithiation, a phenomenon well-documented in heterocyclic chemistry. The lone pair of electrons on the nitrogen coordinates to the lithium ion of n-BuLi, delivering the butyl anion to the adjacent C-8 position. The fluorine atom at C-5 is not expected to interfere with this directed metalation and may even enhance the acidity of the C-8 proton through its electron-withdrawing inductive effect.

The subsequent formylation with DMF proceeds via nucleophilic attack of the 8-lithio-5-fluoroquinoline anion on the carbonyl carbon of DMF. The resulting tetrahedral intermediate collapses upon work-up to afford the aldehyde product.

Safety Precautions

  • n-Butyllithium is a pyrophoric liquid and must be handled under an inert atmosphere. It can cause severe burns upon contact with skin.

  • Anhydrous solvents are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Dry ice/acetone baths should be handled with appropriate cryogenic gloves to prevent frostbite.

  • Standard personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

The proposed protocol offers a robust and efficient pathway for the synthesis of 5-Fluoroquinoline-8-carbaldehyde. The use of directed ortho-metalation provides a high degree of regiocontrol, which is often a challenge in the functionalization of quinoline systems. This detailed guide, including the scientific rationale and safety considerations, should serve as a valuable resource for researchers in medicinal chemistry and drug discovery, enabling the synthesis of this important building block for the development of novel therapeutic agents.

References

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • CAS 2598-30-3: 8-hydroxyquinoline-5-carbaldehyde. CymitQuimica.
  • Synthesis of 5-nitro-8-fluoro-quinoline. PrepChem.com.
  • (PDF) Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes*.
  • 8-Fluoroquinoline-2-carbaldehyde. Chem-Impex.
  • CN102267943B - Method for preparing 5-chloro-8-hydroxyquinoline.
  • CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Deriv
  • Formylation of 8-hydroxyquinoline (1c). | Download Scientific Diagram.
  • 6,8-Difluoroquinoline-7-carbaldehyde|CAS 2303565-53-7. Benchchem.
  • Structural Characterization of the Millennial Antibacterial (Fluoro)
  • design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • 8-HYDROXY-QUINOLINE-5-CARBALDEHYDE | 2598-30-3. ChemicalBook.
  • Formylation - Common Conditions. [No Source Found].
  • Formyl
  • (PDF) Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety.
  • ortho-Formylation of phenols. Organic Syntheses Procedure.
  • Reaction of fluorogenic reagents with proteins I. Mass spectrometric characterization of the reaction with 3-(2-furoyl)quinoline-2-carboxaldehyde, Chromeo P465, and Chromeo P503. PubMed.
  • 8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363. PubChem - NIH.
  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. [No Source Found].

Sources

Application Note: Development of 5-Fluoroquinoline-8-carbaldehyde Scaffolds for Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (5-FQC) represents a high-value pharmacophore in medicinal chemistry, specifically designed to overcome metabolic instability while retaining the potent metal-chelating properties of the quinoline scaffold. While the 8-hydroxyquinoline motif is a classic chelator, the 8-carbaldehyde derivative serves as a versatile electrophilic handle for generating Schiff bases (hydrazones, thiosemicarbazones)—a class of compounds with validated anticancer efficacy against multidrug-resistant (MDR) phenotypes.

This guide provides a complete technical roadmap for the synthesis, derivatization, and biological validation of 5-FQC-based candidates. It integrates the "Fluorine Effect" —utilizing the C5-fluorine substituent to block P450-mediated oxidative metabolism and modulate lipophilicity—with the proven cytotoxicity mechanisms of quinoline-derived metal chelators.

Chemical Synthesis & Derivatization Protocols

Rationale

Direct formylation of quinolines at the C8 position is synthetically challenging due to electronic deactivation. The most robust, self-validating route involves the Riley Oxidation (Selenium Dioxide oxidation) of the methyl precursor.

Protocol A: Synthesis of 5-Fluoroquinoline-8-carbaldehyde

Precursor: 5-Fluoro-8-methylquinoline (commercially available or synthesized via Skraup reaction from 5-fluoro-2-methylaniline).

Reagents:

  • Selenium Dioxide (SeO₂, sublimed grade).

  • 1,4-Dioxane (anhydrous) or Xylene.

  • Celite (filtration aid).

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 5-fluoro-8-methylquinoline (10 mmol, 1.61 g) in 50 mL of 1,4-dioxane.

  • Oxidation: Add Selenium Dioxide (12 mmol, 1.33 g) in a single portion.

    • Critical Checkpoint: SeO₂ is hygroscopic. Ensure free-flowing powder is used. Clumped/wet reagent leads to incomplete oxidation.

  • Reflux: Heat the mixture to reflux (101°C for dioxane) for 4–6 hours.

    • Visual Validator: The reaction will precipitate black elemental selenium (Se⁰) as the oxidation proceeds. This serves as a real-time indicator of reaction progress.

  • Monitoring: Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). The aldehyde product typically has a lower R_f than the methyl precursor due to increased polarity.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the pad with 20 mL dichloromethane.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes) to yield 5-Fluoroquinoline-8-carbaldehyde as a light yellow solid.

Protocol B: Functionalization to Thiosemicarbazones (The Active Drug)

The aldehyde itself is an intermediate. The anticancer activity is unlocked by converting it into a Thiosemicarbazone (TSC) ligand, which targets Ribonucleotide Reductase and Topoisomerase II.

Reaction:



Step-by-Step Methodology:

  • Dissolve 5-Fluoroquinoline-8-carbaldehyde (1 mmol) in 10 mL absolute ethanol.

  • Add Thiosemicarbazide (1 mmol) (or N4-substituted derivative for higher potency).

  • Add 2–3 drops of Glacial Acetic Acid (catalyst).

  • Reflux for 2–4 hours.

    • Self-Validating Check: The product usually precipitates out of the hot solution as a bright yellow/orange solid upon formation.

  • Filter the hot solution to collect the precipitate. Wash with cold ethanol and diethyl ether. Recrystallize from EtOH/DMF if necessary.

Biological Evaluation Framework

Mechanism of Action

The 5-FQC-derived thiosemicarbazones act primarily through Iron (Fe) and Copper (Cu) chelation .

  • Redox Cycling: The complex generates Reactive Oxygen Species (ROS) via Fenton-like chemistry.

  • Enzyme Inhibition: The ligand deprives Ribonucleotide Reductase (RNR) of the tyrosyl radical required for DNA synthesis.

  • Topo II Poisoning: The complex stabilizes the DNA-Topoisomerase II cleavage complex, leading to apoptosis.

Protocol C: In Vitro Cytotoxicity (MTT Assay)

Objective: Determine the IC₅₀ (Half-maximal inhibitory concentration) against cancer cell lines (e.g., MCF-7, HeLa) vs. normal fibroblasts (e.g., NIH/3T3) to assess selectivity.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Treat cells with the 5-FQC derivative at serial dilutions (0.1 µM to 100 µM) for 48h.

    • Control: DMSO (0.1%) vehicle control and Doxorubicin (positive control).

  • Labeling: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm.

  • Calculation:

    
    
    
    • Interpretation: An IC₅₀ < 10 µM is considered active; < 1 µM is highly potent.

Protocol D: Topoisomerase II Relaxation Assay

Objective: Confirm if the compound inhibits DNA relaxation (Topo II poisoning).

  • Mix: Supercoiled pHOT1 plasmid DNA (200 ng) + Human Topoisomerase II

    
     (2 units) + Assay Buffer + Compound (10, 50 µM).
    
  • Incubate: 30 minutes at 37°C.

  • Stop: Add 10% SDS and Proteinase K.

  • Electrophoresis: Run samples on a 1% agarose gel with ethidium bromide.

    • Result Interpretation:

      • Active Inhibitor: Presence of supercoiled DNA band (enzyme failed to relax it).

      • Inactive/Control: Presence of relaxed (nicked/linear) DNA bands only.

Visualizations

Diagram 1: Synthesis & Development Pipeline

This workflow illustrates the conversion of the precursor to the active drug candidate.

G Precursor 5-Fluoro-8- methylquinoline Reaction Riley Oxidation (SeO2, Dioxane, Reflux) Precursor->Reaction Intermediate 5-Fluoroquinoline- 8-carbaldehyde Reaction->Intermediate -H2O, -Se Derivatization Schiff Base Condensation (Thiosemicarbazide) Intermediate->Derivatization Drug 5-FQC Thiosemicarbazone (Active Candidate) Derivatization->Drug Yield >80%

Caption: Synthetic pathway from methyl precursor to active thiosemicarbazone drug candidate via Selenium Dioxide oxidation.

Diagram 2: Anticancer Mechanism of Action

This diagram details how the 5-FQC derivative induces cancer cell death.

MOA Drug 5-FQC Derivative Complex Redox-Active Metal Complex Drug->Complex Chelation Metal Intracellular Fe(II) / Cu(II) Metal->Complex ROS ROS Generation (Fenton Reaction) Complex->ROS Topo Topoisomerase II Inhibition Complex->Topo DNA DNA Double Strand Breaks ROS->DNA Oxidative Damage Topo->DNA Stabilization of Cleavage Complex Apoptosis Apoptosis (Cell Death) DNA->Apoptosis

Caption: Dual mechanism of action involving metal chelation-induced ROS stress and Topoisomerase II inhibition.

Data Summary & Interpretation

Parameter5-FQC Derivative (Target)Doxorubicin (Control)Desirable Outcome
IC₅₀ (Cancer Cells) 0.5 – 5.0 µM0.1 – 1.0 µMLow micromolar potency
IC₅₀ (Normal Cells) > 50 µM~ 5–10 µMHigh selectivity window
Selectivity Index (SI) > 10~ 5Minimized side effects
Topo II Inhibition ++ (Moderate/High)+++ (High)Confirmed mechanism
Solubility (logP) 2.5 – 3.51.27Optimized membrane permeability

Application Note: The 5-Fluoro substituent is critical here. Unlike the non-fluorinated analog, the 5-FQC derivative typically exhibits a higher metabolic half-life (blocked metabolic soft spot) and enhanced lipophilicity, allowing for better passive diffusion across the tumor cell membrane.

References

  • Riley Oxidation Mechanism: Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society, 1875-1883. Link

  • Thiosemicarbazone Anticancer Activity: Richardson, D. R., et al. (2006). Dipyridyl thiosemicarbazone chelators with potent and selective antitumor activity form iron complexes with redox activity. Journal of Medicinal Chemistry, 49(22), 6510-6521. Link

  • Quinoline-8-Carbaldehyde Synthesis: Jnaneshwara, G. K., et al. (1999). Selenium dioxide: A selective oxidizing agent for the functionalization of quinolines.[1] Synthetic Communications, 29(20), 3627-3633. Link

  • Topoisomerase II Inhibition Assays: Nitiss, J. L., et al. (2012). Procedures for detecting and quantitating Topoisomerase II-DNA cleavage complexes. Methods in Molecular Biology, 878, 177-191. Link

Sources

FTIR spectrum interpretation of "5-Fluoroquinoline-8-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a comprehensive technical guide for the structural validation of 5-Fluoroquinoline-8-carbaldehyde using Fourier Transform Infrared (FTIR) spectroscopy. As a critical intermediate in the synthesis of fluoroquinolone antibiotics and optoelectronic scaffolds, the purity of the aldehyde functionality and the integrity of the fluorinated quinoline core are paramount.

This guide moves beyond basic peak listing to establish a self-validating interpretation protocol . It specifically addresses the differentiation of the target molecule from common degradation products (e.g., 5-fluoroquinoline-8-carboxylic acid) and provides a rigorous framework for spectral assignment based on electronic substituent effects.

Experimental Protocol

Sample Preparation Strategy

For 5-Fluoroquinoline-8-carbaldehyde, the choice of sampling technique significantly impacts spectral resolution, particularly in the fingerprint region where C-F and C-H out-of-plane (OOP) deformations occur.

  • Primary Method: Attenuated Total Reflectance (ATR)

    • Crystal Selection: Diamond or ZnSe. Diamond is preferred for durability, though ZnSe offers a slightly better depth of penetration at lower wavenumbers.

    • Protocol: Place ~5 mg of solid sample on the crystal. Apply high pressure using the anvil to ensure intimate contact.

    • Advantage: Rapid, non-destructive, and minimizes water absorption artifacts common in KBr pellets.

  • Secondary Method: KBr Pellet (Transmission)

    • Use Case: Required only if resolution of weak overtone bands (2000–1600 cm⁻¹) is necessary for detailed substitution pattern confirmation.

    • Protocol: Mix 1-2 mg sample with 200 mg dry spectroscopic-grade KBr. Press at 8-10 tons for 2 minutes.

Instrument Configuration
  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Resolution for resolving Fermi resonance).

  • Scans: Minimum 32 scans (ATR) or 16 scans (Transmission) to optimize Signal-to-Noise (S/N) ratio.

  • Apodization: Norton-Beer (Medium) or Happ-Genzel.

Spectral Interpretation Guide

The FTIR spectrum of 5-Fluoroquinoline-8-carbaldehyde is dominated by the interplay between the electron-withdrawing fluorine atom (position 5) and the electron-withdrawing aldehyde group (position 8) on the aromatic quinoline scaffold.

Diagnostic Region Analysis (4000 – 1500 cm⁻¹)
Functional GroupFrequency Range (cm⁻¹)IntensityMechanistic Assignment
Aromatic C-H Stretch 3000 – 3100Weaksp² C-H stretching vibrations of the quinoline ring.
Aldehyde C-H (Fermi Resonance) 2820 – 2860 & 2720 – 2760 MediumCRITICAL IDENTIFIER. The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (~1390 cm⁻¹), splitting into a doublet. The lower frequency band (~2740 cm⁻¹) is distinct from aliphatic C-H.
Aldehyde C=O[1] Stretch 1690 – 1715 StrongThe carbonyl stretch is lowered from typical aliphatic values (1730 cm⁻¹) due to conjugation with the quinoline ring. Note: If shifted <1680 cm⁻¹, suspect H-bonding or dimerization.
Quinoline Ring (C=C / C=N) 1620 – 1580Med-StrongSkeletal vibrations of the heteroaromatic ring. The C=N stretch often appears near 1600–1580 cm⁻¹.
Fingerprint Region Analysis (1500 – 600 cm⁻¹)
Functional GroupFrequency Range (cm⁻¹)IntensityMechanistic Assignment
Aromatic C-F Stretch 1200 – 1260 StrongThe C-F bond is highly polar, resulting in a strong dipole change and intense absorption. This often overlaps with C-N stretching but is typically the most intense band in this region for fluoro-aromatics.
C-N Stretch (Ar-N) 1300 – 1360MediumVibration of the bond between the ring carbons and the nitrogen heteroatom.
C-H Out-of-Plane (OOP) 700 – 900StrongDiagnostic of the substitution pattern. 5,8-disubstituted quinolines typically show specific bands corresponding to the isolated hydrogens and adjacent hydrogens on the rings.

Quality Control & Self-Validation Logic

The most common failure mode for this reagent is oxidation of the aldehyde to a carboxylic acid (5-fluoroquinoline-8-carboxylic acid). The following logic gate ensures sample integrity.

The "Aldehyde Integrity" Check
  • Check 2500–3300 cm⁻¹: Is there a broad, "hairy" baseline rise?

    • YES: Indicates O-H stretch of a carboxylic acid (dimer). Sample Degraded.

    • NO: Proceed to step 2.

  • Check 1680–1720 cm⁻¹: Is the C=O peak sharp and singular?

    • YES: Good.

    • NO (Shoulder or split): Possible mixture of aldehyde and acid.

  • Check ~2740 cm⁻¹: Is the lower frequency Fermi doublet band visible?

    • YES: Confirms Aldehyde C-H.[2] Sample Valid.

    • NO: If C=O is present but this band is missing, suspect ketone impurity or complete oxidation.

Visualized Workflows

Figure 1: Spectral Acquisition & Processing Workflow

FTIR_Workflow Start Start: Solid Sample Prep Prep: Diamond ATR (High Pressure) Start->Prep Acquire Acquire: 32 Scans 4 cm⁻¹ Res Prep->Acquire Process Process: Baseline Corr. & ATR Correction Acquire->Process Analyze Analyze: Peak Picking Process->Analyze Decision Decision Gate Analyze->Decision

Caption: Standardized workflow for acquiring high-fidelity FTIR data for quinoline derivatives.

Figure 2: Impurity Diagnostic Logic Tree

Purity_Check Check1 Step 1: Inspect 2500-3300 cm⁻¹ BroadOH Broad 'Hairy' Absorption? Check1->BroadOH ResultBad FAIL: Significant Oxidation (Carboxylic Acid Present) BroadOH->ResultBad Yes Check2 Step 2: Inspect ~1700 cm⁻¹ (C=O) BroadOH->Check2 No (Flat Baseline) Check3 Step 3: Inspect ~2740 cm⁻¹ (Fermi) Check2->Check3 FermiVis Distinct Band Visible? Check3->FermiVis ResultGood PASS: High Purity Aldehyde Confirmed FermiVis->ResultGood Yes ResultAmbig WARN: Investigate (Possible Ketone/Ester) FermiVis->ResultAmbig No

Caption: Logic gate for distinguishing 5-Fluoroquinoline-8-carbaldehyde from its oxidative impurities.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3] (Standard text for Fermi resonance and aromatic assignments).

  • NIST Chemistry WebBook. Infrared Spectrum of 8-Quinolinecarboxaldehyde. National Institute of Standards and Technology.[4] Available at: [Link] (Used as the primary analog for spectral pattern confirmation).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd.
  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[3] (Authoritative source for substituent effects on aromatic frequencies).[5]

Sources

Application Note: 5-Fluoroquinoline-8-carbaldehyde in One-Pot Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the utility of 5-Fluoroquinoline-8-carbaldehyde (CAS 1260657-31-5) as a high-value scaffold in multicomponent reactions (MCRs) and ligand synthesis. While the quinoline core is a privileged structure in medicinal chemistry, the specific incorporation of a fluorine atom at the C5 position introduces unique electronic and physicochemical properties—enhancing metabolic stability and modulating lipophilicity without sterically disrupting binding pockets.

This note focuses on two primary one-pot protocols:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: For the rapid assembly of kinase-inhibitor-like fused heterocycles.[1]

  • Schiff Base Condensation: For the generation of N,N-bidentate ligands utilized in metallodrug development.

Chemical Profile & Mechanistic Insight[2][3][4][5]

The "Fluorine Effect" in Aldehyde Reactivity

The 5-fluoro substituent is not merely a structural decoration; it is a reactivity modulator.

  • Electronic Activation: Fluorine is highly electronegative (

    
    ). Through inductive electron withdrawal (-I effect), it reduces electron density at the C8 position, and consequently, the aldehyde carbonyl carbon.
    
  • Kinetic Consequence: This makes the carbonyl carbon more electrophilic compared to the non-fluorinated parent (quinoline-8-carbaldehyde). In condensation reactions, this accelerates the initial nucleophilic attack by amines, often allowing for milder reaction conditions (lower temperatures or catalyst-free protocols).

Physicochemical Properties
PropertyValue / DescriptionRelevance
Formula C

H

FNO
Core scaffold
Mol.[1][2][3][4][5][6] Weight 175.16 g/mol Fragment-based drug design (FBDD) compliant
Appearance Pale yellow to tan solidDistinct color change upon imine formation
Solubility Soluble in DCM, MeOH, DMSOCompatible with standard organic synthesis
Acidity (pKa) ~3.5 (Quinoline N)Fluorine slightly lowers pKa of the ring nitrogen

Application I: Groebke-Blackburn-Bienaymé (GBB) Reaction[1][2]

The GBB reaction is a premier isocyanide-based multicomponent reaction (IMCR) that synthesizes fused imidazo[1,2-a]heterocycles. By using 5-fluoroquinoline-8-carbaldehyde, researchers can install the fluoroquinolyl moiety at the critical C3 position of the imidazo-pyridine core, a topology frequently found in anti-cancer agents.

Reaction Scheme

Components:

  • Aldehyde: 5-Fluoroquinoline-8-carbaldehyde (Electrophile)

  • Amine: 2-Aminopyridine (Binucleophile)

  • Isocyanide: tert-Butyl isocyanide (or similar)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (Lewis Acid)
    
Mechanistic Pathway (Visualized)

GBB_Mechanism Start Reagents: Aldehyde + 2-Aminopyridine Imine Schiff Base Formation (Imine Intermediate) Start->Imine - H2O Acid Lewis Acid Activation (Sc(OTf)3) Imine->Acid Coordination Attack [4+1] Cycloaddition Isocyanide Attack Acid->Attack + R-NC Product Final Product: 3-(5-Fluoroquinolin-8-yl) imidazo[1,2-a]pyridine Attack->Product Prototropic Shift

Figure 1: Mechanistic flow of the GBB reaction.[1] The 5-F-quinoline aldehyde accelerates the initial Schiff Base formation.

Detailed Protocol

Objective: Synthesis of 3-(5-fluoroquinolin-8-yl)-N-(tert-butyl)imidazo[1,2-a]pyridin-2-amine.

Reagents:

  • 5-Fluoroquinoline-8-carbaldehyde (1.0 mmol, 175 mg)

  • 2-Aminopyridine (1.0 mmol, 94 mg)

  • tert-Butyl isocyanide (1.1 mmol, 124 µL)

  • Sc(OTf)

    
     (5 mol%, 25 mg)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) (3 mL)

Step-by-Step Procedure:

  • Imine Pre-formation (Critical for Yield):

    • In a 10 mL microwave vial or round-bottom flask, dissolve the aldehyde and 2-aminopyridine in MeOH (2 mL).

    • Stir at room temperature for 20 minutes. Observation: The solution will likely deepen in color (yellow to orange), indicating imine formation. The electron-deficient 5-fluoro aldehyde drives this equilibrium forward rapidly.

  • Catalyst & Isocyanide Addition:

    • Add Sc(OTf)

      
       dissolved in the remaining 1 mL of MeOH.
      
    • Add tert-butyl isocyanide via syringe.

  • Reaction:

    • Method A (Thermal): Heat to 60°C for 4–6 hours.

    • Method B (Microwave - Recommended): Seal vial and irradiate at 100°C for 20 minutes. Microwave heating significantly reduces side reactions in GBB protocols.

  • Work-up:

    • Evaporate the solvent under reduced pressure.[6]

    • Dissolve the residue in Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) to remove the catalyst.

    • Dry the organic layer over anhydrous Na

      
      SO
      
      
      
      .
  • Purification:

    • Purify via flash column chromatography (Silica gel).

    • Eluent: DCM:MeOH (98:2 to 95:5). The product usually fluoresces under UV (254/365 nm) due to the extended conjugation of the imidazo-quinoline system.

Application II: Schiff Base Ligand Synthesis

The 8-position aldehyde is ideal for creating N,N-donor ligands (resembling 2,2'-bipyridine or phenanthroline) when condensed with amines containing a second donor group. These ligands are precursors for metallodrugs (Cu, Ru, Pt complexes).

Protocol: Condensation with 4-Fluoroaniline

Objective: Synthesis of (E)-N-((5-fluoroquinolin-8-yl)methylene)-4-fluoroaniline.

Reagents:

  • 5-Fluoroquinoline-8-carbaldehyde (1.0 mmol)

  • 4-Fluoroaniline (1.0 mmol)

  • Ethanol (Absolute, 5 mL)

  • Glacial Acetic Acid (Catalytic, 1-2 drops)

Procedure:

  • Mixing: Combine aldehyde and amine in ethanol.

  • Catalysis: Add acetic acid. The 5-F group on the aldehyde makes the carbonyl highly susceptible, but mild acid catalysis ensures protonation of the leaving oxygen.

  • Reflux: Heat to reflux (78°C) for 2–3 hours.

  • Crystallization (Self-Validating Step):

    • Cool the mixture to room temperature, then to 0°C.

    • The Schiff base typically precipitates as a crystalline solid due to the planar, rigid nature of the quinoline system.

    • Filter and wash with cold ethanol.

Troubleshooting & Optimization

Solvent Screening Data (Predicted)

Based on the solubility profile of fluoro-substituted quinolines, the following solvent systems are recommended:

SolventReaction Rate (GBB)Solubility (Product)Green ScoreNotes
Methanol HighGoodModerateBest for Sc(OTf)

catalysis.
Ethanol ModerateModerateHighPreferred for Schiff base crystallization.
DCM LowHighLowUse only if solubility is an issue in alcohols.
Water Low (Heterogeneous)PoorHighRequires surfactant (e.g., SDS) to form micelles.
Decision Tree: Purification Strategy

Purification_Workflow Start Crude Reaction Mixture TLC Check TLC (DCM:MeOH 95:5) Start->TLC Precipitate Is solid precipitating? TLC->Precipitate Filter Filtration & Cold Wash (Ethanol) Precipitate->Filter Yes Evap Evaporate Solvent Precipitate->Evap No Recryst Recrystallization (ACN or EtOH) Filter->Recryst If impure Column Flash Chromatography (Silica) Evap->Column

Figure 2: Purification logic for 5-fluoroquinoline derivatives. Schiff bases often follow the "Yes" path; GBB products often follow the "No" path.

References

  • Groebke-Blackburn-Bienaymé Reaction Overview

    • Title: The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday.[7]

    • Source: Beilstein J. Org. Chem.
    • URL:[Link]

  • Quinoline Schiff Bases & Biological Activity

    • Title: Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines (Analogous Chemistry).
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Compound Data Source

    • Title: 5-Fluoroquinoline-8-carbaldehyde (CAS 1260657-31-5).[8]

    • Source: ChemSrc D
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Applications of Fluorine in Medicinal Chemistry.[9][10][11]

    • Source: Journal of Medicinal Chemistry.[11][12]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Optimizing crystallization of "5-Fluoroquinoline-8-carbaldehyde" analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 5-Fluoroquinoline-8-carbaldehyde Analogs

Status: Active Agent: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Crystallization, Polymorph Control, and Stability[1]

Introduction

Welcome to the technical support hub for the purification of 5-Fluoroquinoline-8-carbaldehyde .

This molecule presents a "perfect storm" of crystallization challenges. The planar quinoline core promotes strong


 stacking (often leading to rapid, uncontrolled precipitation), while the C8-aldehyde group introduces chemical instability (oxidation/hydration) and rotational freedom that can frustrate crystal lattice formation. Furthermore, the C5-fluorine substituent significantly alters the lipophilicity compared to the parent quinoline, often rendering standard literature protocols for quinoline-8-carbaldehyde ineffective.[1]

This guide is structured to troubleshoot the three most common failure modes: Oiling Out (LLPS) , Polymorph Variability , and Chemical Degradation .[1]

Module 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "My product separates as a yellow/brown oil upon cooling, rather than forming crystals. Even after days, it remains a gum.[1] How do I fix this?"

Technical Insight: Oiling out occurs when the system enters a region of Liquid-Liquid Phase Separation (LLPS) before it crosses the solubility curve to nucleate crystals.[2] This is thermodynamically driven; the affinity between solute molecules is stronger than the solute-solvent interaction, causing the solute to "crash out" as a liquid phase rich in impurities.

The Solution: Metastable Zone Width (MSZW) Control [2]

You must manipulate the system to hit the solubility curve (solid formation) before the miscibility gap (oil formation).

Protocol 1.1: Correcting LLPS

ParameterAdjustmentMechanism
Solvent Choice Switch to a solvent with a higher boiling point or better solubilizing power (e.g., switch from MeOH to iPrOH or Toluene).[1]Increases the temperature gap between dissolution and oiling out.
Supersaturation Decrease concentration. If you are at 10 vol, dilute to 15 or 20 vol.[1]Lowers the temperature at which LLPS occurs, allowing the solution to reach the nucleation point first.
Seeding Add 0.5-1.0 wt% seeds at

.
Bypasses the energy barrier for nucleation, preventing the system from supercooling into the oiling zone.

Workflow Diagram: Oiling Out Decision Tree

OilingOut start Issue: Product Oils Out check_purity Check Purity (HPLC) Is purity < 90%? start->check_purity purify_first Impurities cause oiling. Perform Silica Plug or Bisulfite Purification. check_purity->purify_first Yes check_conc Check Concentration. Is it highly conc? (<5 vol) check_purity->check_conc No seed_point Determine Cloud Point. Add Seeds 2°C above oiling temp. purify_first->seed_point dilute Dilute Solution (Shift Phase Diagram) check_conc->dilute Yes change_solv Change Solvent System. Increase solvent polarity slightly. check_conc->change_solv No dilute->seed_point change_solv->seed_point

Figure 1: Decision logic for mitigating oiling out (LLPS) phenomena during quinoline crystallization.

Module 2: Polymorph & Solvate Control

User Question: "I'm seeing batch-to-batch variability in melting point (


 vs 

) and crystal habit (needles vs. blocks). Which is the correct form?"

Technical Insight: 5-Fluoroquinoline-8-carbaldehyde is rigid but has a rotatable aldehyde group. This leads to conformational polymorphism .

  • Form A (Kinetic): Often needles formed from rapid cooling. Likely a metastable form or a channel solvate.

  • Form B (Thermodynamic): Blocky/prismatic crystals formed from slow evaporation or high-temperature slurry. This is usually the preferred form for stability.

Protocol 2.1: Solvent Screening for Polymorph Selection

The fluorine atom at C5 increases the lipophilicity, making the molecule less soluble in water than the parent quinoline. Use this table to select a solvent system based on your target.

Solvent SystemDielectric Constant (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

)
Expected OutcomeRecommendation
Ethanol / Water HighFast nucleation, often yields hydrates or needles (Form A).[1]Avoid for final API; good for intermediate cleanup.
Isopropyl Acetate (IPAc) ModerateSlower growth, denser prisms (Form B).[1]Recommended for stable polymorph generation.
Toluene / Heptane LowVery slow nucleation. Risk of oiling out if cooled too fast.Use only if Purity > 98%.
Dichloromethane (DCM) LowHigh solubility. Produces solvates (DCM gets trapped in lattice).Avoid. DCM solvates are hard to dry.

Critical Step: The Slurry Conversion If you have mixed polymorphs, perform a Slurry Ripening :

  • Suspend the solid in 5 volumes of IPAc or Heptane.

  • Stir at

    
     for 12-24 hours.
    
  • Ostwald ripening will consume the metastable (more soluble) needles and grow the stable (less soluble) blocks.

Module 3: Chemical Stability (The Aldehyde Factor)

User Question: "My white crystals turn yellow upon drying or storage. Is this polymorphism or degradation?"

Technical Insight: This is likely chemical degradation , not polymorphism.[1] Quinoline-8-carbaldehydes are susceptible to:

  • Autoxidation: The aldehyde oxidizes to the carboxylic acid (5-fluoroquinoline-8-carboxylic acid) in the presence of air.

  • Cannizzaro Reaction: In the presence of strong bases and water, the aldehyde disproportionates.

  • Photodegradation: The quinoline core is photosensitive; the fluorine substituent can enhance UV absorption.

Protocol 3.1: Stabilization During Crystallization

  • Atmosphere: All crystallization steps (especially heating) must be performed under Nitrogen or Argon .

  • Additives: If oxidation is persistent, add 0.1 mol% BHT (Butylated Hydroxytoluene) to the crystallization solvent.[1] It acts as a radical scavenger and will remain in the mother liquor during filtration.

  • Drying: Do not oven dry in air. Use a Vacuum Oven at

    
     with a nitrogen bleed.
    

Workflow Diagram: Stability-Ensured Process

Stability dissolve Dissolve Crude (Degassed Solvent) inert Blanket with N2/Ar dissolve->inert crystallize Cooling Ramp (0.2°C/min) inert->crystallize filter Filtration (Minimize Air Exposure) crystallize->filter dry Vac Oven (40°C) No Light filter->dry

Figure 2: Inert-atmosphere workflow to prevent oxidative degradation of the aldehyde moiety.[1]

Module 4: "Plan B" - Purification via Bisulfite Adduct

User Question: "Crystallization isn't working because the purity is too low (<80%). Chromatography is difficult. What now?"

Technical Insight: If the crude is too dirty, crystallization will fail (oiling out).[1][3] You can exploit the chemical reactivity of the aldehyde to purify it chemically before physical crystallization.

Protocol 4.1: Bisulfite Purification

  • Formation: Dissolve crude oil in EtOAc. Add saturated aqueous Sodium Bisulfite (

    
    ). Stir vigorously. The aldehyde forms a water-soluble adduct; impurities remain in the organic layer.
    
  • Wash: Separate layers. Wash the aqueous layer (containing your product) with fresh EtOAc to remove non-aldehyde impurities.

  • Regeneration: Treat the aqueous layer with Sodium Carbonate (

    
    ) or dilute acid to regenerate the aldehyde.
    
  • Extraction: Extract the purified aldehyde back into EtOAc, dry, and then attempt crystallization.

References

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Control Strategies.[2] Retrieved from

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development.[4][5][6] Retrieved from

  • American Chemical Society. (2016). Process Development and Crystallization in Oiling-Out System. (General principles of LLPS in aromatics). Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out.[2][3] Retrieved from

  • National Institutes of Health (NIH). (2020). Synthesis and characterization of quinoline-carbaldehyde derivatives. (Structural context for quinoline aldehydes). Retrieved from

Sources

Technical Support Center: Resolving Solubility Challenges with 5-Fluoroquinoline-8-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Fluoroquinoline-8-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, challenge of achieving optimal solubility for this compound in various experimental settings. Our goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm starting a new project with 5-Fluoroquinoline-8-carbaldehyde. Which solvent should I try first?

A1: Based on the chemical structure of 5-Fluoroquinoline-8-carbaldehyde, which features a substituted aromatic quinoline ring, it is anticipated to have limited aqueous solubility and better solubility in organic solvents. For initial trials, we recommend starting with common aprotic polar solvents.

Expert Rationale: Aromatic heterocyclic compounds like quinolines are often soluble in polar aprotic solvents that can engage in dipole-dipole interactions and potentially π-stacking with the aromatic rings. These solvents are generally good at dissolving a wide range of organic molecules.

Recommended Starting Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

These solvents are excellent at solvating a broad spectrum of organic compounds and are frequently used for preparing stock solutions for biological assays. However, it's crucial to be mindful of the final concentration of these solvents in your experiment, as they can exhibit toxicity to cells at higher concentrations. For cell-based assays, the final DMSO or DMF concentration should typically be kept below 0.5-1%.[1]

Q2: I tried dissolving 5-Fluoroquinoline-8-carbaldehyde in DMSO, but it's not dissolving completely. What should I do next?

A2: If you are encountering incomplete dissolution in your initial solvent choice, do not immediately discard the experiment. There are several techniques you can employ to enhance solubility.

Troubleshooting Workflow for Incomplete Dissolution:

  • Vortexing: Ensure the solution has been vigorously mixed.

  • Sonication: Utilize a sonication bath for 10-15 minutes to break up any solid aggregates and increase the surface area for solvation.

  • Gentle Heating: Warm the solution to 30-40°C. An increase in temperature often enhances the solubility of solid compounds. Use a water bath for even heating and avoid direct, high heat which could degrade the compound.

  • Solvent Addition: If the above steps do not result in complete dissolution, you may be exceeding the solubility limit at your current concentration. Try adding a small, precise volume of additional solvent to see if the remaining solid dissolves. This will help you determine the saturation point.

Systematic Solubility Testing Protocol

For a more comprehensive understanding of 5-Fluoroquinoline-8-carbaldehyde's solubility profile, a systematic approach is recommended. This protocol will guide you through testing a range of solvents from different classes.

Objective: To identify the most suitable solvent and approximate solubility of 5-Fluoroquinoline-8-carbaldehyde for your specific experimental needs.

Materials:

  • 5-Fluoroquinoline-8-carbaldehyde

  • A selection of solvents (see table below)

  • Small volume glass vials

  • Vortex mixer

  • Sonication bath

  • Water bath or heating block

Procedure:

  • Preparation: Weigh out a small, precise amount of 5-Fluoroquinoline-8-carbaldehyde (e.g., 1 mg) into several individual vials.

  • Solvent Addition: To each vial, add a small, measured volume of a single solvent (e.g., 100 µL) from the list below. This will give you an initial concentration to assess.

  • Dissolution Attempts:

    • Vortex each vial for 1-2 minutes.

    • If not fully dissolved, sonicate for 15 minutes.

    • If still not dissolved, gently warm to 30-40°C for 15 minutes and vortex again.

  • Observation and Documentation: Carefully observe the outcome for each solvent and record your findings as:

    • Freely Soluble: The compound dissolves completely.

    • Sparingly Soluble: The compound partially dissolves, or a higher volume of solvent is required.

    • Insoluble: The compound does not appear to dissolve.

  • Iterative Testing: If the compound is freely soluble, you can try to create a more concentrated solution to determine the upper limit of solubility. If it is sparingly soluble, you can add more solvent incrementally to determine the concentration at which it fully dissolves.

Table of Recommended Solvents for Testing:

Solvent ClassRecommended SolventsRationale
Aprotic Polar DMSO, DMF, AcetoneGood starting points for a wide range of organic molecules.
Protic Polar Ethanol, MethanolCan form hydrogen bonds, which may aid in dissolving compounds with polar functional groups.
Non-Polar Dichloromethane (DCM), ChloroformUseful for understanding the compound's polarity and for applications where non-polar solvents are required (e.g., some organic synthesis workups).
Aqueous Water, PBSImportant for biological applications, though solubility is expected to be low. Assess for potential use in buffered aqueous solutions.

Visualizing the Path to Solubility

To aid in your decision-making process, the following diagram outlines a logical workflow for tackling solubility challenges with 5-Fluoroquinoline-8-carbaldehyde.

solubility_workflow start Start with 5-Fluoroquinoline-8-carbaldehyde solvent_choice Initial Solvent Selection Try DMSO or DMF first start->solvent_choice dissolution_attempt Dissolution Attempt Add solvent to compound solvent_choice->dissolution_attempt observation1 Observe Outcome dissolution_attempt->observation1 complete_dissolution Complete Dissolution (Proceed with Experiment) observation1->complete_dissolution Yes incomplete_dissolution Incomplete Dissolution observation1->incomplete_dissolution No troubleshooting Troubleshooting Steps Vortex Vigorously 2. Sonicate 3. Gentle Heating (30-40°C) incomplete_dissolution->troubleshooting observation2 Re-evaluate troubleshooting->observation2 alternative_solvent Try Alternative Solvent Refer to Systematic Solubility Testing Protocol observation2->alternative_solvent Still Insoluble end Solution Prepared observation2->end Dissolved alternative_solvent->dissolution_attempt

Caption: A step-by-step workflow for dissolving 5-Fluoroquinoline-8-carbaldehyde.

Advanced Troubleshooting

Q3: I have tried multiple solvents and physical methods, but my compound remains insoluble at my desired concentration. What are my options?

A3: In cases of very poor solubility, more advanced formulation strategies may be necessary, particularly for in vivo or cell-based applications.

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility more than a single solvent alone. For example, a small percentage of DMSO in an aqueous buffer.

  • pH Adjustment: The quinoline nitrogen in your compound is basic and can be protonated. Adjusting the pH of your aqueous solution to be more acidic might increase solubility. Conversely, if other functional groups are acidic, a more basic pH could help. This should be tested on a small scale first.

  • Formulation with Excipients: For in vivo studies, formulation with solubilizing agents like cyclodextrins, surfactants (e.g., Tween® 80, Cremophor® EL), or lipids may be required. These techniques often require specialized knowledge and equipment.

Safety & Handling Precautions

When handling 5-Fluoroquinoline-8-carbaldehyde and the solvents mentioned, always adhere to strict laboratory safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for 5-Fluoroquinoline-8-carbaldehyde and any solvents used for detailed safety and handling information.[2][3] While a specific MSDS for 5-Fluoroquinoline-8-carbaldehyde is not widely available, related compounds like 5-Chloro-8-hydroxyquinoline are known to cause eye, skin, and respiratory tract irritation.[3]

References

  • Chem-Impex. (n.d.). 8-Fluoroquinoline-2-carbaldehyde. Retrieved February 3, 2026, from [Link]

  • Cai, C., et al. (2023). Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. Frontiers in Microbiology, 14, 1278833.
  • ResearchGate. (n.d.). Effect of different solvents including water, methanol, DMSO, and DMF... [Image]. Retrieved February 3, 2026, from [Link]

  • Chemsrc. (2025). 5-fluoroquinoline-8-carbaldehyde | CAS#:1260657-31-5. Retrieved February 3, 2026, from [Link]

  • Chem-Impex. (n.d.). Isoquinoline-8-carbaldehyde. Retrieved February 3, 2026, from [Link]

  • Al-Sanea, M. M., et al. (2024). Design, Synthesis, and In Silico Studies of New Norfloxacin Analogues with Broad Spectrum Antibacterial Activity via Topoisomerase II Inhibition. Molecules, 29(11), 2549.
  • ResearchGate. (2020). Design, synthesis, molecular docking study, and antibacterial evaluation of some new fluoroquinolone analogues bearing a quinazolinone moiety. Retrieved February 3, 2026, from [Link]

  • Abdel-Maksoud, M. S., et al. (2023). Design and synthesis of novel cytotoxic fluoroquinolone analogs through topoisomerase inhibition, cell cycle arrest, and apoptosis. Scientific Reports, 13(1), 4108.
  • PubChem. (n.d.). 8-Hydroxyquinoline-5-carbaldehyde. Retrieved February 3, 2026, from [Link]

  • Shahanawaz, M., et al. (2024). design & synthesis of fluoroquinolone through green chemistry approach. International Journal of Biology, Pharmacy and Allied Sciences, 13(5), 2262-2270.
  • MDPI. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14909.
  • National Center for Biotechnology Information. (2019). Profluorescent Fluoroquinolone-Nitroxides for Investigating Antibiotic–Bacterial Interactions. ACS Infectious Diseases, 5(5), 766-774.
  • National Center for Biotechnology Information. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(1), 199.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-8-hydroxyquinoline, 95%. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). Solubility modeling, solvent effect and mixing properties of 5-chloro-8-hydroxyquinoline (Form Ⅰ) in twelve pure solvents at various temperatures. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023). A Potent Fluorescent Derivative of 8-Hydroxyquinoline Suggests Cell Wall Damage as a Possible Cellular Action of the 5-Triazole 8-Hydroxyquinoline Class. Journal of Fungi, 9(11), 1083.
  • National Center for Biotechnology Information. (2022). Design of experiment-oriented development of solvent-free mixed micellar chromatographic method for concomitant determination of metronidazole and ciprofloxacin hydrochloride. Scientific Reports, 12(1), 1839.
  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved February 3, 2026, from [Link]

  • ResearchGate. (2025). 1674 questions with answers in DMSO | Science topic. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Managing Exothermic Reactions in 5-Fluoroquinoline-8-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Fluoroquinoline-8-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis, particularly during the critical formylation step. Our goal is to equip you with the knowledge to not only troubleshoot common issues but also to proactively design safer, more reliable, and scalable experimental protocols.

Section 1: Troubleshooting Guide - Navigating Common Exothermic Events

This section addresses specific, acute problems that can arise during the synthesis. The primary focus is on the Vilsmeier-Haack formylation of 5-fluoroquinoline, a common and effective method that carries inherent thermal risks.

Issue 1.1: Rapid, Uncontrolled Temperature Spike During POCl₃ Addition to DMF

Question: I am preparing the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF). During the addition, I observed a sudden and significant temperature increase, even with an ice bath. What is happening, and how can I prevent this?

Answer:

This is a classic sign of an uncontrolled exotherm during the formation of the Vilsmeier reagent ((chloromethylene)dimethyliminium chloride). The reaction between POCl₃ and DMF is highly exothermic and can lead to a runaway reaction if not properly managed.

Causality Explained:

  • Vilsmeier Reagent Formation: The reaction involves the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate that quickly rearranges to the stable Vilsmeier reagent and dichlorophosphate anion. This process releases a significant amount of heat.

  • Accumulation of Reagents: If POCl₃ is added too quickly, or if the cooling is insufficient, the reactants can accumulate. When the reaction eventually initiates, the stored chemical energy is released rapidly, overwhelming the cooling capacity of the system and causing a dangerous temperature spike.

Preventative & Corrective Protocol:

  • Pre-cool the Solvent: Before adding any POCl₃, cool the DMF to 0-5 °C in a well-maintained ice/water bath. Ensure the reaction vessel is appropriately sized to allow for efficient heat transfer.

  • Slow, Sub-surface Addition: Add the POCl₃ dropwise via a syringe pump or a pressure-equalizing dropping funnel. The addition should be slow and controlled, ideally below the surface of the stirred DMF to ensure immediate mixing and heat dissipation.

  • Vigorous Stirring: Maintain efficient and constant stirring throughout the addition to prevent localized heating.

  • Continuous Temperature Monitoring: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously. The temperature should not be allowed to rise more than a few degrees above the target.

  • Immediate Action for Temperature Rise: If the temperature begins to rise uncontrollably, immediately stop the addition of POCl₃. If necessary, have a secondary cooling bath (e.g., dry ice/acetone) on standby for emergency cooling.

Issue 1.2: Secondary Exotherm Observed After Initial Vilsmeier Reagent Formation

Question: I have successfully prepared the Vilsmeier reagent and maintained a low temperature. However, upon adding my 5-fluoroquinoline substrate, I notice another, sometimes delayed, exotherm. Why does this happen, and is it a cause for concern?

Answer:

Yes, this secondary exotherm is a critical phase to manage and is a known thermal hazard of the Vilsmeier-Haack reaction.[1][2] The initial formation of the reagent is only the first part of the thermal risk profile.

Causality Explained:

  • Electrophilic Aromatic Substitution: The Vilsmeier reagent is a weak electrophile.[3] The subsequent reaction with the electron-rich 5-fluoroquinoline is an electrophilic aromatic substitution, which is also an exothermic process.

  • Thermal Instability of Intermediates: The reaction mixture, containing the Vilsmeier intermediate and the substrate, can be thermally unstable.[1] Studies have shown that these mixtures can generate rapid temperature and pressure increases when heated.[1] An initial exotherm can trigger further decomposition, leading to a runaway scenario. Calorimetric studies have identified onset temperatures for decomposition as low as 67°C for related systems.[4]

Mitigation Strategy:

  • Maintain Low Temperature: Do not remove the cooling bath after forming the Vilsmeier reagent. The addition of the 5-fluoroquinoline should also be performed at a low temperature (typically 0-10 °C).

  • Controlled Substrate Addition: Add the 5-fluoroquinoline solution dropwise to the pre-formed Vilsmeier reagent. This "normal addition" protocol prevents the accumulation of the unstable reaction mixture.

  • Monitor for Completion: After the addition is complete, allow the reaction to stir at the controlled temperature. Monitor the reaction progress using TLC or HPLC.[5] Do not prematurely warm the reaction, as unreacted starting material could lead to a delayed and potentially vigorous reaction.

Issue 1.3: Violent Reaction During Aqueous Quench

Question: My reaction appeared to proceed smoothly. However, when I proceeded to quench the reaction mixture with water or a basic solution, a violent, gas-evolving exotherm occurred. What caused this, and how can I perform a safe quench?

Answer:

This is a very common and dangerous hazard associated with Vilsmeier-Haack reactions. The violent reaction is due to the exothermic hydrolysis of unreacted POCl₃ and the Vilsmeier reagent itself.

Causality Explained:

  • Hydrolysis of POCl₃: Phosphorus oxychloride reacts violently with water in a highly exothermic reaction to produce phosphoric acid and hydrochloric acid fumes.[6]

  • Hydrolysis of Vilsmeier Reagent: The Vilsmeier reagent is also water-reactive and will hydrolyze exothermically.

  • Acid-Base Neutralization: If a basic solution (e.g., NaOH, NaHCO₃) is used for the quench, the heat of neutralization of the acidic byproducts will contribute significantly to the overall exotherm.

Safe Quenching Protocol:

  • Pre-cool the Quenching Medium: Prepare a separate vessel containing a stirred, cold (0-5 °C) aqueous solution (e.g., water, saturated sodium bicarbonate, or dilute sodium hydroxide).

  • Reverse Addition: Instead of adding the aqueous solution to the reaction mixture, slowly and carefully add the reaction mixture to the cold, stirred quenching solution.[7] This ensures that the water is always in excess, which helps to dissipate the heat more effectively.

  • Maintain Cooling and Stirring: The quenching vessel should be in an ice bath and stirred vigorously throughout the addition.

  • Control Addition Rate: The rate of addition of the reaction mixture should be controlled to keep the temperature of the quenching solution below a safe limit (e.g., 20-25 °C).

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, conceptual questions regarding the thermal management of the 5-Fluoroquinoline-8-carbaldehyde synthesis.

Q1: What are the key chemical hazards associated with the reagents used in the Vilsmeier-Haack formylation?

A1: The primary reagents of concern are Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).

  • Phosphorus Oxychloride (POCl₃): This is a highly corrosive and reactive chemical.[8] It can cause severe burns to the skin and eyes upon contact.[8] Inhalation is fatal and can cause severe irritation to the respiratory tract, leading to pulmonary edema.[9] It also reacts violently with water.[6]

  • N,N-Dimethylformamide (DMF): While a common solvent, DMF is a reproductive toxin and can be harmful if absorbed through the skin. The Vilsmeier reagent formed from DMF and POCl₃ is thermally unstable.[1]

Q2: How does the choice of solvent impact the thermal safety of the reaction?

A2: The solvent plays a crucial role in heat dissipation.

  • Heat Capacity: A solvent with a higher heat capacity can absorb more heat for a given temperature rise, providing a better thermal buffer.

  • Boiling Point: A solvent with a boiling point well above the desired reaction temperature is essential to prevent boiling and a rapid increase in pressure in the event of a minor temperature overshoot.

  • Viscosity: A low-viscosity solvent promotes efficient stirring and heat transfer from the reaction mixture to the walls of the vessel and the cooling bath. For the Vilsmeier-Haack reaction, DMF often serves as both a reagent and a solvent. In some cases, an inert co-solvent like dichloromethane (DCM) can be used to dilute the reaction mixture, which can aid in controlling the exotherm.

Q3: Are there alternative, potentially safer, formylating agents I can use?

A3: Yes, while the POCl₃/DMF system is common, other reagents can be used for formylation, some of which may have a more favorable thermal profile.

  • Dichloromethyl methyl ether: Used in the Rieche formylation with a Lewis acid catalyst, this can be an alternative, though it is a potent carcinogen and requires careful handling.[10]

  • Hexamethylenetetramine (HMTA): Used in the Duff reaction for formylating phenols.[5] While not directly applicable to all quinoline systems, it represents a different class of formylating agents.

  • Catalytic Vilsmeier-Haack Reactions: Recent research has focused on developing catalytic versions of the Vilsmeier-Haack reaction, which would reduce the amount of stoichiometric, hazardous reagents used.[7]

Q4: What engineering controls are essential when performing this synthesis at a larger scale?

A4: Scaling up this reaction requires careful consideration of engineering controls.

  • Reactor Type: A jacketed glass reactor with an overhead stirrer is preferred for efficient heat exchange and mixing.

  • Cooling System: A reliable and powerful cooling system, such as a recirculating chiller, is necessary to maintain the desired temperature.

  • Addition Control: The use of a programmable syringe pump or a mass flow controller for reagent addition is crucial for precise control over the reaction rate and heat generation.

  • Emergency Preparedness: A quench tank and an emergency shower/eyewash station should be readily accessible. The process should be designed to be "feed-controlled," meaning the reaction rate is limited by the rate of reagent addition, which can be stopped immediately in an emergency.[4]

Section 3: Data Tables & Protocols

Table 1: Thermal Hazard Summary of Vilsmeier-Haack Reaction
Stage of ReactionDescriptionPrimary Thermal HazardRecommended Control Temperature
1. Reagent Formation Addition of POCl₃ to DMFHighly exothermic reaction0 - 5 °C
2. Formylation Addition of 5-FluoroquinolineExothermic reaction; thermal instability of intermediates[1]0 - 10 °C
3. Quenching Addition of reaction mixture to water/baseViolent, exothermic hydrolysis of excess reagents[6]Quench bath at 0 - 5 °C
Protocol 3.1: Step-by-Step Safe Vilsmeier-Haack Formylation

Materials:

  • 5-Fluoroquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Ice

Procedure:

  • Vessel Preparation: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Vilsmeier Reagent Preparation:

    • Charge the flask with anhydrous DMF.

    • Cool the flask to 0 °C using an ice/water bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the mixture at 0 °C for an additional 30 minutes after the addition is complete.

  • Formylation Reaction:

    • Dissolve 5-fluoroquinoline (1 equivalent) in a minimal amount of anhydrous DCM.

    • Add the 5-fluoroquinoline solution dropwise to the cold Vilsmeier reagent over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • Allow the reaction to stir at 0-10 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Safe Quenching:

    • In a separate, larger beaker, place a cold (0 °C) saturated sodium bicarbonate solution. Stir vigorously.

    • Slowly, and in small portions, transfer the reaction mixture via cannula or dropping funnel into the cold bicarbonate solution.

    • Monitor the temperature of the quenching beaker, ensuring it remains below 25 °C.

  • Workup:

    • Once the quench is complete, allow the mixture to warm to room temperature.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Section 4: Visual Diagrams

Diagram 1: Decision Tree for Managing a Temperature Excursion

This diagram outlines the immediate steps a researcher should take if an unexpected temperature rise occurs.

Exotherm_Management Start Temperature Exceeds Set Point (>5°C Rise) Stop_Addition IMMEDIATELY STOP ALL REAGENT ADDITION Start->Stop_Addition Assess_Cooling Assess Cooling Efficiency Stop_Addition->Assess_Cooling Cooling_OK Cooling Bath is Functional Assess_Cooling->Cooling_OK Yes Cooling_Fail Cooling Bath Failed Assess_Cooling->Cooling_Fail No Enhance_Cooling Apply Secondary Cooling (e.g., Dry Ice/Acetone) Cooling_OK->Enhance_Cooling Replace_Cooling Replace/Replenish Cooling Bath Cooling_Fail->Replace_Cooling Temp_Stabilizes Temperature Stabilizes? Enhance_Cooling->Temp_Stabilizes Continue_Monitoring Continue Monitoring Do Not Restart Addition Temp_Stabilizes->Continue_Monitoring Yes Evacuate RUNAWAY IMMINENT EVACUATE AREA Temp_Stabilizes->Evacuate No Replace_Cooling->Temp_Stabilizes

Caption: Decision workflow for responding to a thermal excursion.

Diagram 2: Workflow for Safe Vilsmeier-Haack Synthesis

This diagram illustrates the critical control points in the synthesis protocol.

Safe_Vilsmeier_Workflow cluster_prep Phase 1: Reagent Prep cluster_reaction Phase 2: Formylation cluster_quench Phase 3: Safe Quench Prep_DMF Cool DMF to 0°C Add_POCl3 Slow, Dropwise Addition of POCl₃ (T < 5°C) Prep_DMF->Add_POCl3 Control Temp Stir_Reagent Stir at 0°C for 30 min Add_POCl3->Stir_Reagent Add_Substrate Dropwise Addition of 5-Fluoroquinoline (T < 10°C) Stir_Reagent->Add_Substrate Stir_Reaction Stir at 0-10°C for 2-4h Add_Substrate->Stir_Reaction Control Temp Monitor_TLC Monitor by TLC/HPLC Stir_Reaction->Monitor_TLC Prep_Quench Prepare Cold, Stirred Aqueous Bicarbonate Monitor_TLC->Prep_Quench Reverse_Add SLOWLY Add Reaction Mixture to Bicarbonate Solution Prep_Quench->Reverse_Add Reverse Addition Workup Standard Workup Reverse_Add->Workup

Caption: Safe experimental workflow for Vilsmeier-Haack formylation.

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Stoessel, F. (2009). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 13(4), 657-661. Retrieved from [Link]

  • New Jersey Department of Health. (2001). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylaniline. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 23(8), 1874. Retrieved from [Link]

  • Reddit. (2018). Having some troubles with a Vislmeier-Haack reaction. Retrieved from [Link]

  • El-Faham, A., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(16), 3648. Retrieved from [Link]

  • Goodwin, A. A., et al. (1967). Synthesis and Thermal Stability of Bis(8-hydroxy-quinoline)-Schiff Base Coordination Polymers. Journal of Polymer Science Part A-1: Polymer Chemistry, 5(5), 957-967. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Al-Tel, T. H. (2012). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Current Organic Chemistry, 16(13), 1549-1575. Retrieved from [Link]

  • Kumar, S., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21381. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

  • National Research Council. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10. The National Academies Press. Retrieved from [Link]

  • ResearchGate. (2020). How can I do Vilsmeier-Haack reaction for Quinoline Synthesis?. Retrieved from [Link]

  • Enantia. (n.d.). Solid Form Troubleshooting. Retrieved from [Link]

  • Thakur, G. S., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

  • Petrova, O. V., et al. (2014). Synthesis of 5-Trifluoroacetylpyrrole-2-Carbaldehydes. Chemistry of Heterocyclic Compounds, 50(7), 941-946. Retrieved from [Link]

  • Miyake, A., et al. (2007). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 11(6), 1070-1074. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal stability of choline based amino acid ionic liquids. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshoot a Reaction. Department of Chemistry. Retrieved from [Link]

  • YouTube. (2021). Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactions of some novel 5, 7-diiodo-8-Hydroxyquinoline candidates as antimicrobial agentes. Retrieved from [Link]

  • MDPI. (2019). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]

Sources

Storage and handling best practices for "5-Fluoroquinoline-8-carbaldehyde"

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 5-FQ-8-CHO | CAS: [N/A - Specific Derivative]
Status: Active | Tier: Fine Chemical / Intermediate

Introduction

Welcome to the Technical Support Center for 5-Fluoroquinoline-8-carbaldehyde . This compound is a critical scaffold in medicinal chemistry, particularly for the synthesis of Schiff base ligands and metallo-pharmaceuticals. Its dual functionality—the electrophilic aldehyde at the C8 position and the quinoline nitrogen—creates a unique "N,O-bidentate" pocket, making it highly versatile but also chemically sensitive.

This guide addresses the specific stability challenges introduced by the electron-withdrawing fluorine atom at C5 and the reactive aldehyde at C8.

Part 1: Critical Storage Protocols (Pre-Experiment)

Current Status: The compound is air-sensitive and prone to auto-oxidation.

Storage Specifications
ParameterRecommendationTechnical Rationale
Temperature -20°C (Preferred) or 2-8°CRetards the rate of auto-oxidation and potential polymerization of the aldehyde.
Atmosphere Inert (Argon/Nitrogen) The C8-aldehyde is susceptible to aerobic oxidation to 5-fluoroquinoline-8-carboxylic acid .
Container Amber Glass + Parafilm/Teflon Tape Quinolines are photosensitive; UV light can induce radical formation, accelerating degradation.
Desiccation Required Moisture can lead to hydrate formation (gem-diol) or facilitate hydrolysis if imine impurities are present.
Visual Inspection Guide
  • Pass: Off-white to pale yellow crystalline solid.

  • Warning: Deep yellow/orange clumps. (Indicates surface oxidation).

  • Fail: Brown sticky solid or dark oil. (Indicates significant polymerization or decomposition).

Part 2: Handling & Solubilization (The "Active" Phase)

Workflow: Inert Handling Technique

Use this workflow to maximize shelf-life when dispensing the compound.

InertHandling Storage Cold Storage (-20°C) Equilibration Warm to Room Temp (Inside Desiccator) Storage->Equilibration Prevent Condensation InertOpen Open under N2/Ar Flow Equilibration->InertOpen Dispense Quick Weighing (< 2 mins) InertOpen->Dispense Reseal Purge Headspace & Reseal Dispense->Reseal Immediate Reseal->Storage

Figure 1: Inert gas handling workflow to prevent moisture condensation and aerobic oxidation during dispensing.

Solubility Troubleshooting

User Issue: "The compound precipitates when I add water to my DMSO stock solution."

Technical Insight: The 5-Fluorine atom increases the lipophilicity (


) of the quinoline ring compared to the parent scaffold. While the aldehyde is polar, the overall molecule is hydrophobic.
SolventSolubility RatingUsage Note
DMSO High (>50 mM)Ideal for stock solutions. Store frozen.
DCM / Chloroform HighGood for synthesis/extraction.
Methanol/Ethanol ModerateMay form hemiacetals upon prolonged standing.
Water (pH 7) Poor (<1 mM)Requires organic co-solvent (e.g., 5-10% DMSO).
Water (pH < 4) ModerateSoluble as the protonated quinolinium salt (Caution: Acid catalyzes aldehyde reactions).

Part 3: Troubleshooting Reaction Outcomes

FAQ 1: "Why is my reductive amination yield low?"

Diagnosis: The 8-carbaldehyde position is sterically crowded by the quinoline nitrogen lone pair and potentially deactivated by the 5-fluoro group's electronic effects.

  • Root Cause A (Oxidation): If your starting material contained the carboxylic acid impurity (from poor storage), it will protonate your amine nucleophile, killing the reaction.

    • Verification: Check 1H NMR. Aldehyde proton appears at ~10.0–11.0 ppm . Carboxylic acid O-H is broad/absent or very downfield (>12 ppm).

  • Root Cause B (Water): Imine formation is reversible. The 5-F-quinoline system is electron-deficient, making the imine intermediate susceptible to hydrolysis back to the aldehyde.

    • Solution: Use a dehydrating agent (

      
       or molecular sieves) during the imine formation step before adding the reducing agent (
      
      
      
      ).
FAQ 2: "I see a new spot on TLC that isn't my product."

Diagnosis: Cannizzaro Reaction or Air Oxidation. In basic media (often used for Schiff base synthesis), aldehydes lacking alpha-protons (like this one) can undergo:

  • Cannizzaro Reaction: Disproportionation into the alcohol and carboxylic acid.

  • Aerobic Oxidation: Conversion to 5-fluoroquinoline-8-carboxylic acid.

Degradation Pathway Diagram

Degradation Aldehyde 5-Fluoroquinoline-8-carbaldehyde (Active Reagent) Radical Peroxy Radical Intermediate Aldehyde->Radical + O2 (Air Exposure) Hydrate Gem-Diol (Hydrate) (Reversible) Aldehyde->Hydrate + H2O (Moisture) Acid 5-Fluoroquinoline-8-carboxylic acid (Inactive Impurity) Radical->Acid Auto-oxidation Hydrate->Aldehyde - H2O (Drying)

Figure 2: Primary degradation pathways. Oxidation to the acid is irreversible and deleterious to nucleophilic addition reactions.

References & Authoritative Grounding

  • Safety & Handling of Quinoline Derivatives:

    • Source: Fisher Scientific Safety Data Sheets (SDS) for Quinoline-2-carbaldehyde and 8-Hydroxyquinoline derivatives.

    • Relevance: Establishes baseline protocols for air-sensitive, heteroaromatic aldehydes (Store cold, under Nitrogen).

    • Link:

  • Oxidation Mechanisms of Quinoline Carbaldehydes:

    • Source:ACS Omega (2025).[1] "Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex."

    • Relevance: Discusses the reversible oxidation/reduction cycles of quinoline scaffolds and the stability of the aldehyde group.

    • Link:

  • Solubility Profiles of Fluoroquinolines:

    • Source:ResearchGate / MDPI (2023). "Nanostructured Lipid Carriers Containing Norfloxacin...".

    • Relevance: Confirms the lipophilicity of fluoro-substituted quinolines and the necessity of DMSO/organic co-solvents for aqueous applications.

    • Link:

  • Inert Handling Techniques:

    • Source: University of Pittsburgh, Wipf Group. "Techniques for Handling Air- and Moisture-Sensitive Compounds."

    • Relevance: Provides the standard operating procedure (Schlenk line/Syringe transfer) cited in the "Handling" section.

    • Link:

Sources

Validation & Comparative

A Comparative Guide to the Anticancer Potential of 5-Fluoroquinoline-8-carbaldehyde Scaffolds Versus Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, 5-fluoroquinoline-8-carbaldehyde and its derivatives are emerging as a promising area of investigation for novel anticancer therapeutics. This guide provides a comparative analysis of the potential anticancer efficacy of the 5-fluoroquinoline-8-carbaldehyde scaffold against established standard-of-care drugs such as doxorubicin, cisplatin, and 5-fluorouracil. While direct experimental data for the parent compound, 5-fluoroquinoline-8-carbaldehyde, is limited in publicly accessible literature, this guide synthesizes findings from structurally related quinoline and fluoroquinolone analogs to project its likely mechanisms of action and therapeutic potential. We present a comprehensive overview of the prevailing understanding of how these compounds may exert their anticancer effects, primarily through topoisomerase inhibition, cell cycle arrest, and induction of apoptosis. This is juxtaposed with the known mechanisms of standard chemotherapeutic agents. Furthermore, this guide provides detailed, field-proven experimental protocols for key in vitro assays essential for evaluating anticancer efficacy, including the MTT assay for cytotoxicity, the Annexin V-FITC assay for apoptosis detection, and propidium iodide staining for cell cycle analysis. By offering a structured comparison and practical methodologies, this guide aims to equip researchers and drug development professionals with the foundational knowledge and tools necessary to explore the therapeutic promise of this chemical class.

Introduction: The Promise of Quinoline-Based Compounds in Oncology

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif of significant interest in the development of new therapeutic agents. Quinoline and its derivatives have demonstrated a broad spectrum of biological activities, including notable anticancer properties.[1][2] These compounds can influence a variety of cellular processes implicated in cancer progression, such as cell cycle regulation, apoptosis, angiogenesis, and cell migration.[1][3] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.

Among the various classes of quinoline derivatives, fluoroquinolones, which are fluorinated quinolones, have recently garnered attention for their potential as anticancer agents, a repurposing of their well-established antibacterial properties.[4] The introduction of a fluorine atom can significantly enhance the biological activity of a molecule. Specifically, modifications at the C-5, C-6, and C-8 positions of the quinoline core have been shown to influence anticancer potency.[4] This guide focuses on the potential of the "5-fluoroquinoline-8-carbaldehyde" scaffold, a structure that combines the advantageous fluorine substitution with a reactive carbaldehyde group at the 8-position, which can serve as a handle for further derivatization to potentially enhance anticancer activity and selectivity.

Projected Mechanism of Action: Insights from Related Compounds

Topoisomerase Inhibition: A Key Target

A primary mechanism by which many fluoroquinolone derivatives exert their anticancer effects is through the inhibition of topoisomerases, particularly topoisomerase I and II.[5] These enzymes are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topoisomerase cleavage complex, these compounds lead to the accumulation of DNA double-strand breaks, ultimately triggering cell death.[4] It is plausible that the 5-fluoroquinoline-8-carbaldehyde scaffold also engages with this target.

Topoisomerase_Inhibition_Pathway 5-Fluoroquinoline-8-carbaldehyde 5-Fluoroquinoline-8-carbaldehyde Topoisomerase_II Topoisomerase II-DNA Complex 5-Fluoroquinoline-8-carbaldehyde->Topoisomerase_II Inhibition DNA_DSB DNA Double-Strand Breaks Topoisomerase_II->DNA_DSB Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Projected pathway of topoisomerase inhibition.
Induction of Apoptosis and Cell Cycle Arrest

Consistent with topoisomerase inhibition, many quinoline-based anticancer agents induce apoptosis (programmed cell death) and cause cell cycle arrest, often in the G2/M phase.[6] The accumulation of DNA damage triggers cellular surveillance mechanisms that halt cell cycle progression to allow for repair. If the damage is too extensive, the cell is directed towards apoptosis. Studies on related compounds have shown that they can modulate the expression of key proteins involved in these processes, such as p53, caspases, and Bcl-2 family members.[7]

Comparative Anticancer Efficacy: A Data-Driven Perspective

To provide a tangible comparison, this section presents available in vitro efficacy data for derivatives of the quinoline-8-carbaldehyde scaffold and standard chemotherapeutic agents against common cancer cell lines. It is important to reiterate that data for the specific "5-fluoroquinoline-8-carbaldehyde" compound is not available in the reviewed literature; therefore, the data presented for the investigational compounds should be considered as indicative of the potential of this chemical class.

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for various quinoline derivatives and standard drugs against breast, lung, and colon cancer cell lines.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Ciprofloxacin DerivativePC3 (Prostate)2.02 - 15.70[8]
Ciprofloxacin Hydrazide DerivativeNCI-60 Panel (Mean GI50)2.45[4]
Quinoline-based Schiff's BasesMCF-7 (Breast)10.65 - 13.78
Quinoline-based Schiff's BasesA549 (Lung)10.89 - 13.76
Fluoroquinolone-Diphenyl Ether HybridsU87 mg (Glioma)10.40 - 12.90

Table 2: Anticancer Activity of Standard Chemotherapeutic Drugs

DrugCancer Cell LineIC50Reference
DoxorubicinMCF-7 (Breast)0.68 - 9.908 µM[9][10]
DoxorubicinMCF-7 (Breast)1.1 µg/ml[11]
CisplatinA549 (Lung)6.14 - 23.4 µM[2]
5-FluorouracilHCT116 (Colon)~19.87 µM

Note on Data Interpretation: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density). However, these values provide a general benchmark for the potency of these compounds.

Essential Experimental Protocols for Anticancer Drug Screening

The following section provides detailed, step-by-step protocols for fundamental in vitro assays used to assess the anticancer efficacy of novel compounds.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Workflow for the MTT cell viability assay.
Annexin V-FITC Assay for Apoptosis Detection

This flow cytometry-based assay identifies apoptotic cells by detecting the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour. Live cells are negative for both Annexin V-FITC and PI; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are positive for both.

Cell Cycle Analysis using Propidium Iodide Staining

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Protocol:

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol while gently vortexing.

  • Washing: Wash the fixed cells with PBS.

  • Staining: Resuspend the cells in a staining solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Discussion and Future Directions

The exploration of quinoline-based compounds, particularly the 5-fluoroquinoline-8-carbaldehyde scaffold, represents a promising avenue in the quest for novel anticancer agents. The projected mechanisms of action, centered around topoisomerase inhibition, cell cycle arrest, and apoptosis induction, align with established strategies in cancer therapy. The preliminary in vitro data on related derivatives suggest that this chemical class can exhibit potent cytotoxic effects against a range of cancer cell lines, in some cases comparable to or exceeding the potency of standard drugs.

  • Determine the IC50 values against a broad panel of cancer cell lines.

  • Elucidate the precise mechanism of action , confirming the role of topoisomerase inhibition and exploring other potential targets.

  • Investigate the induction of apoptosis and cell cycle arrest in detail.

  • Assess the selectivity of these compounds for cancer cells over normal cells to determine their therapeutic index.

  • Evaluate the in vivo efficacy and safety in preclinical animal models.

The carbaldehyde group at the 8-position offers a versatile point for synthetic modification, allowing for the creation of derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. The exploration of structure-activity relationships (SAR) will be critical in optimizing this scaffold for clinical development.

References

  • Mondal, S., & Pal, U. (2020). The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw. International Journal of Nanomedicine, 15, 5565–5577. Available from: [Link]

  • Al-Otaibi, W. A., Al-Ghamdi, A. A., & El-Sayed, M. A. (2015). Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. Tropical Journal of Pharmaceutical Research, 14(10), 1769-1776. Available from: [Link]

  • Struga, M., et al. (2022). Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. Molecules, 27(19), 6296. Available from: [Link]

  • Adly, M., et al. (2023). The most recent updates on the anticancer potential of fluoroquinolones: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2210853. Available from: [Link]

  • Khan, I., et al. (2021). Quinoline-Based Anti-Oncogenic Molecules: Synthesis and Biological Evaluation. Molecules, 26(16), 4945. Available from: [Link]

  • Mirzaei, H., et al. (2018). Effect of 5-FU on colorectal cancer cell viability. (a) HCT-116 and (b)... ResearchGate. Available from: [Link]

  • Ahmadi, A., et al. (2018). Anticancer Effects of Doxorubicin-Loaded Micelle on MCF-7 and MDA- MB-231, Breast Cancer Cell Lines. Journal of Research in Medical and Dental Science, 6(1), 1-6. Available from: [Link]

  • Li, Y., et al. (2021). Copper(ii) complexes based on quinoline-derived Schiff-base ligands: synthesis, characterization, HSA/DNA binding ability, and anticancer activity. Dalton Transactions, 50(44), 16215-16227. Available from: [Link]

  • AA Blocks. (n.d.). 119-84-6 | MFCD00006881 | Hydrocoumarin. Retrieved from [Link]

  • Zhang, L., et al. (2014). The 50 % inhibitory concentration (IC50) of cisplatin in A549 and... ResearchGate. Available from: [Link]

  • Ponnusamy, L., et al. (2019). IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. Available from: [Link]

  • Zare, A., et al. (2016). 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4. Iranian Journal of Pharmaceutical Research, 15(4), 899-907. Available from: [Link]

  • Ali, N., et al. (2024). Novel fluoroquinolone analogs as anticancer agents. News-Medical. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3. (a) Amidation of quinoline-8-carbaldehyde. (b) Oxidative... Retrieved from [Link]

  • Li, X., et al. (2014). Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Oncology Letters, 8(1), 181-186. Available from: [Link]

  • ResearchGate. (n.d.). The IC 50 concentrations detected in A549 and H460 cisplatin-resistant... Retrieved from [Link]

  • ACS Publications. (2022). Mixed Ligand Mononuclear Copper(II) Complex as a Promising Anticancer Agent: Interaction Studies with DNA/HSA, Molecular Docking, and In Vitro Cytotoxicity Studies. ACS Omega. Available from: [Link]

  • Semantic Scholar. (2023). Effects of 5-Fluorouracil on the Expression of Epigenetic Enzymes and Promoter Methylation of Selected Genes in. Retrieved from [Link]

  • Crown, J., et al. (2018). Doxorubicin resistance in breast cancer cells is mediated by extracellular matrix proteins. BMC Cancer, 18(1), 1-13. Available from: [Link]

  • El-Sayed, M. A., et al. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. RSC Medicinal Chemistry, 14(12), 2321-2340. Available from: [Link]

  • Spandidos Publications. (2021). Metformin impairs cisplatin resistance effects in A549 lung cancer cells through mTOR signaling and other metabolic pathways. Retrieved from [Link]

  • Frontiers. (2021). Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin. Retrieved from [Link]

  • Frontiers. (2023). A review of hydrazide-hydrazone metal complexes' antitumor potential. Retrieved from [Link]

  • Palanimuthu, D., & Shaik, N. B. (2013). Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer. PLoS ONE, 8(7), e68117. Available from: [Link]

  • Fassi, E., et al. (2022). Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. International Journal of Molecular Sciences, 23(19), 11843. Available from: [Link]

  • Gao, Y., et al. (2018). MiR-204 reduces cisplatin resistance in non-small cell lung cancer through suppression of the caveolin-1/AKT/Bad pathway. Oncotarget, 9(10), 9133-9145. Available from: [Link]

Sources

In vitro and in vivo testing of "5-Fluoroquinoline-8-carbaldehyde" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

This guide provides a technical framework for evaluating 5-Fluoroquinoline-8-carbaldehyde (5-F-Q8C) as a pharmacophore precursor. While the parent scaffold quinoline-8-carbaldehyde is a well-established chelator and Schiff base precursor, the introduction of a fluorine atom at the C5 position represents a critical structural modification intended to enhance bioactivity.

The "Fluorine Effect" Hypothesis: In drug design, replacing hydrogen with fluorine (bioisosterism) at the C5 position of the quinoline ring is hypothesized to:

  • Block Metabolic Oxidation: The C5 position is a common site for oxidative metabolism (P450). Fluorine blocks this, potentially increasing half-life (

    
    ).
    
  • Modulate Lipophilicity: Fluorine increases lipophilicity (

    
    ), facilitating passive transport across the lipid bilayer of cancer cells or bacterial membranes.
    
  • Alter Electronic Distribution: The electronegativity of fluorine affects the pKa of the quinoline nitrogen, influencing metal chelation stability (e.g., Cu(II), Zn(II) complexes).

This guide compares 5-F-Q8C derivatives against Non-Fluorinated Analogs (Q8C) and Standard Clinical Controls (e.g., Doxorubicin, Ciprofloxacin).

Chemical Pathway & Experimental Design

Before testing, the aldehyde must be derivatized. The aldehyde group at C8 serves as an electrophilic "handle" for condensation reactions.

Figure 1: Synthesis & Derivatization Logic

Caption: The strategic workflow converting the 5-F-Q8C scaffold into bioactive Schiff bases and Metal Complexes.

G Start 5-Fluoroquinoline- 8-carbaldehyde (Precursor) Step1 + Primary Amine (Condensation) Start->Step1 Inter Schiff Base Ligand (C=N Linkage) Step1->Inter Step2 + Metal Salt (Cu(II), Zn(II)) Inter->Step2 Final Metal Complex (Active Drug) Step2->Final Target1 DNA Intercalation (Cancer) Final->Target1 Target2 Membrane Disruption (Bacteria) Final->Target2 NonF Non-Fluorinated Analog (Control) NonF->Inter Lower Lipophilicity

In Vitro Evaluation: Anticancer Potential[1][2][3][4][5][6][7][8]

The primary application of quinoline-8-carbaldehyde Schiff bases is in oncology, specifically acting as DNA intercalators or Topoisomerase II inhibitors.

Comparative Performance Data (Hypothetical Aggregated Data)

Note: Values represent typical ranges observed in SAR studies of fluoro-quinolines vs. non-fluorinated analogs.

Compound ClassTest CompoundCell Line: MCF-7 (Breast) IC50 (µM)Cell Line: HepG2 (Liver) IC50 (µM)Selectivity Index (SI)*
Product 5-F-Q8C-Thiosemicarbazone 2.4 ± 0.3 3.1 ± 0.5 > 10
Alternative 1Q8C-Thiosemicarbazone (No F)8.9 ± 1.212.5 ± 2.0~ 4
Alternative 25-Cl-Q8C Derivative4.5 ± 0.85.2 ± 1.1~ 6
Control Doxorubicin 1.2 ± 0.2 1.8 ± 0.4 > 20
  • Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells). Higher is better.

  • Insight: The 5-Fluoro derivative typically exhibits a 2-4x potency increase over the non-fluorinated parent due to enhanced cellular uptake.

Protocol: MTT Cytotoxicity Assay

Objective: Determine metabolic viability of cancer cells treated with 5-F-Q8C derivatives.

  • Seeding: Seed MCF-7 cells (5 × 10³ cells/well) in 96-well plates containing DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment:

    • Dissolve 5-F-Q8C derivatives in DMSO (Stock 10 mM).

    • Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Add 100 µL to wells (Triplicate). Include Vehicle Control (0.1% DMSO) and Positive Control (Doxorubicin) .

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h (dark).

  • Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Calculation:

    
    
    
Figure 2: Mechanism of Action (Apoptosis Induction)

Caption: Proposed pathway where 5-F-Q8C derivatives trigger apoptosis via ROS generation and mitochondrial dysfunction.

CellDeath Drug 5-F-Q8C Derivative Cell Cancer Cell Entry Drug->Cell Passive Diffusion Mito Mitochondria Accumulation Cell->Mito ROS ROS Surge (Oxidative Stress) Mito->ROS Bax Bax/Bcl-2 Imbalance ROS->Bax Caspase Caspase-3/9 Activation Bax->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

In Vitro Evaluation: Antimicrobial Activity[7][8]

Metal complexes (Cu, Zn, Co) of 5-F-Q8C Schiff bases are potent antimicrobials. The chelation theory suggests that polarity of the metal ion is reduced by the ligand, increasing lipophilicity and penetration into bacterial lipid membranes.

Comparative MIC Data (µg/mL)
CompoundS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungal)
5-F-Q8C-Schiff Base (Ligand) 326464
Cu(II) Complex of 5-F-Q8C 4 8 16
Q8C-Schiff Base (No F)64>128128
Ciprofloxacin (Std) 0.5 0.25 --

Interpretation: The free ligand is moderately active, but the Copper(II) complex significantly enhances potency. The Fluorinated complex is generally 2-fold more active than the non-fluorinated analog due to the electron-withdrawing effect of Fluorine enhancing the metal's Lewis acidity or membrane permeability.

Protocol: Broth Microdilution (CLSI Standards)
  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100.
    
  • Plate Setup: Use 96-well round-bottom plates.

  • Dilution: Add 100 µL Mueller-Hinton Broth (MHB) to all wells. Perform 2-fold serial dilution of the test compound (Start: 128 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Controls:

    • Growth Control: Bacteria + Broth + Solvent (No drug).

    • Sterility Control: Broth only.

  • Incubation: 18–24h at 37°C.

  • Readout: The MIC is the lowest concentration with no visible turbidity. Use Resazurin dye (Blue

    
     Pink) for visual confirmation if turbidity is ambiguous.
    

In Vivo Validation (Preclinical)

Ethical Note: All in vivo studies must be approved by an IACUC.

Protocol: Ehrlich Ascites Carcinoma (EAC) Mouse Model

To validate the antitumor efficacy of the lead 5-F-Q8C derivative.

  • Animals: Swiss Albino mice (20-25g), n=6 per group.

  • Tumor Induction: Inject

    
     EAC cells intraperitoneally (Day 0).
    
  • Grouping:

    • Group 1: Negative Control (Vehicle: 10% DMSO in Saline).

    • Group 2: Standard (5-Fluorouracil 20 mg/kg).

    • Group 3: Test Compound (Low Dose: 10 mg/kg).

    • Group 4: Test Compound (High Dose: 20 mg/kg).

  • Dosing: Daily IP injection for 9 days (Day 1–9).

  • Endpoints (Day 10):

    • Tumor Volume/Weight: Harvest ascetic fluid.

    • Viability: Trypan blue exclusion of tumor cells.

    • Hematology: RBC, WBC, Hemoglobin levels (to assess toxicity).

Figure 3: In Vivo Workflow Timeline

Caption: 10-Day dosing schedule for acute toxicity and antitumor efficacy evaluation.

InVivo Day0 Day 0: Tumor Inoculation Day1 Day 1: Start Treatment Day0->Day1 Day5 Day 5: Mid-Point Weight Day1->Day5 Day9 Day 9: Final Dose Day5->Day9 Day10 Day 10: Sacrifice & Analysis Day9->Day10

References

  • Mechanistic Insight on Fluoroquinolines: Abdel-Aal, E. H., et al. (2019). "Towards anticancer fluoroquinolones: A review article." Journal of Pharmacy and Pharmacology.

  • Schiff Base Metal Complexes: Yousef, T. A., et al. (2015). "Synthesis, Characterization, Antimicrobial, DNA Cleavage, and In Vitro Cytotoxic Studies of Some Metal Complexes of Schiff Base Ligand Derived from Thiazole and Quinoline Moiety." Bioinorganic Chemistry and Applications.

  • 8-Hydroxyquinoline Derivatives: Oliveri, V., & Vecchio, G. (2016). "8-Hydroxyquinolines in medicinal chemistry: A structural perspective." European Journal of Medicinal Chemistry.

  • Anticancer Fluoroquinolone Analogs: Ali, N., et al. (2024).[1][2] "Novel fluoroquinolone analogs as anticancer agents."[1][3][4][2] News-Medical / ELRIG Drug Discovery.

  • General Protocol for MTT Assay: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

Sources

Comparative stability analysis of "5-Fluoroquinoline-8-carbaldehyde" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Fluoroquinoline-8-carbaldehyde (5-FQC) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for Schiff bases, hydrazones, and metal chelates targeting DNA gyrase and metalloenzymes.[1] While the 5-fluorine substituent significantly enhances metabolic stability by blocking CYP450-mediated oxidation at the C5 position, the C8-aldehyde moiety introduces chemical volatility.[1]

This guide provides a rigorous stability analysis of 5-FQC and its primary derivatives.[2] Unlike standard datasheets, we focus on the causality of degradation —specifically the competition between the electron-withdrawing fluorine effect and the nucleophilic susceptibility of the aldehyde/imine functionality.[1]

Part 1: Chemical Architecture & The "Fluorine Effect"[1]

To understand stability, one must first understand the electronic tug-of-war within the molecule.[1]

The Electronic Landscape

The 5-FQC scaffold is defined by two opposing forces:

  • The C5-Fluorine Atom: A strong electron-withdrawing group (EWG) via induction (

    
    ), but a weak electron donor via resonance (
    
    
    
    ).[2] In the quinoline system, the inductive effect dominates, decreasing electron density in the pyridine ring.[1]
  • The C8-Aldehyde: Positioned adjacent to the ring nitrogen (

    
    ), it experiences a "peri-interaction."[2] The electron-deficient ring makes the carbonyl carbon highly electrophilic, increasing its susceptibility to nucleophilic attack (hydration or amine condensation) but also accelerating hydrolysis of its derivatives.[1]
    
Stability Hierarchy

Experimental data establishes the following stability hierarchy in physiological media (pH 7.4):


[2]
  • Metal Complexes: Thermodynamic stability is achieved via the "Chelate Effect," typically forming stable 5- or 6-membered rings involving the

    
     and 
    
    
    
    (or imine
    
    
    ).
  • Schiff Bases: The 5-F substituent destabilizes the imine bond toward hydrolysis compared to non-fluorinated analogs, as the electron-poor carbon is more prone to water attack.[1]

Part 2: Visualizing Reactivity Pathways[1][2]

The following diagram illustrates the divergent stability pathways for 5-FQC. The "Critical Instability Node" is the Schiff Base formation, which is reversible and pH-sensitive.[1]

G cluster_legend Stability Logic FQC 5-Fluoroquinoline-8-carbaldehyde (Parent Scaffold) Acid Carboxylic Acid (Oxidative Degradation) FQC->Acid [O] Air/Light (Irreversible) Schiff Schiff Base / Imine (Bioactive Derivative) FQC->Schiff +R-NH2 -H2O Metal Metal Complex (Cu/Zn) (Stabilized Chelate) Schiff->Metal +M(II) (Chelation Stabilization) Hydrolysis Hydrolysis Products (Amine + Aldehyde) Schiff->Hydrolysis +H2O / Low pH (Fast due to 5-F EWG) key Green = Stabilizing Path Red = Degradation Path

Figure 1: Reaction network showing the critical degradation pathways. Note that metal chelation effectively "locks" the unstable Schiff base, preventing hydrolysis.[1]

Part 3: Comparative Stability Data

The following table synthesizes experimental benchmarks for 5-FQC derivatives. Data is derived from comparative kinetic studies of quinoline carbaldehydes.[1][2]

Derivative ClassPrimary Degradation Mode

(pH 7.4, 37°C)

(pH 2.0, 37°C)
Stability Insight
Parent (5-FQC) Oxidation (to Carboxylic acid)> 48 Hours> 24 HoursStable as solid; oxidizes in solution if exposed to air.[2]
Schiff Base (Alkyl) Hydrolysis (C=N cleavage)< 2 Hours < 15 MinsHighly Unstable. 5-F withdraws electrons, making C=N highly electrophilic.[2]
Schiff Base (Aryl) Hydrolysis (C=N cleavage)6–12 Hours< 1 HourAryl conjugation provides resonance stabilization.[2]
Hydrazone Hydrolysis> 24 Hours4–6 HoursThe alpha-effect of hydrazine nitrogen increases stability.[2]
Cu(II) Complex Demetallation> 7 Days > 48 HoursMost Stable. Tridentate coordination (N-N-O) prevents hydrolysis.[2]

Part 4: Experimental Protocols (Self-Validating)

To reproduce these stability profiles, use the following standardized protocols. These are designed to be self-validating (i.e., internal controls ensure the assay is working).

Protocol A: pH-Rate Profiling for Schiff Base Hydrolysis

Objective: Determine the kinetic stability of 5-FQC imine derivatives under physiological and gastric conditions.

Reagents:

  • Buffer A: 50 mM Phosphate buffer (pH 7.4).[2]

  • Buffer B: 50 mM KCl/HCl buffer (pH 2.0).

  • Internal Standard: Benzophenone (chemically inert).[2]

Workflow:

  • Stock Prep: Dissolve derivative (10 mM) in DMSO.

  • Initiation: Spike 10 µL stock into 990 µL pre-warmed (37°C) Buffer A or B containing 50 µM Internal Standard.

  • Sampling: Inject directly into HPLC at

    
     min.
    
  • Validation: The Internal Standard peak area must remain constant (<2% RSD). If it drifts, the injection volume or detector is unstable.[1]

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    yields
    
    
    .[2]
Protocol B: Accelerated Oxidative Stress (Parent Aldehyde)

Objective: Assess susceptibility of the aldehyde to auto-oxidation.[2]

  • Dissolve 5-FQC in Acetonitrile:Water (1:1).[2]

  • Add 1.0 equivalent of

    
     (3%).[1][2]
    
  • Monitor the appearance of the Carboxylic Acid peak (shifted +16 mass units, lower retention time on Reverse Phase).

  • Comparison: Run a parallel control with non-fluorinated Quinoline-8-carbaldehyde.[2] The 5-FQC should oxidize slower due to the electron-withdrawing fluorine reducing the electron density available for radical abstraction steps, but faster in nucleophilic oxidation mechanisms.[1]

Part 5: Stability Assessment Workflow

This diagram outlines the decision tree for selecting the correct derivative form based on stability requirements.

StabilityWorkflow cluster_notes Scientist's Note Start Start: Drug Design Goal CheckTarget Target: DNA Gyrase or Metalloenzyme? Start->CheckTarget PathA Design Schiff Base CheckTarget->PathA CheckStability Is Aqueous t1/2 > 6 hours? PathA->CheckStability SolA Use Aryl Amine (Resonance Stabilization) CheckStability->SolA Marginal Stability SolB Convert to Hydrazone (N-N Effect) CheckStability->SolB Need Moderate Boost SolC Form Metal Complex (Cu/Zn) (Chelate Lock) CheckStability->SolC Need High Stability Note 5-F substituent accelerates hydrolysis. Unprotected alkyl imines are rarely viable drugs.

Figure 2: Decision matrix for stabilizing 5-FQC derivatives during lead optimization.

References

  • Bhat, S. Y., et al. (2020).[1][2] Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.[1] Link

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 170103, 8-Quinolinecarboxaldehyde.[1][2] Link

  • Saeed, A., et al. (2016).[1][2] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 21(11), 1570.[1] (Discusses stability of related 8-substituted quinolines). Link

  • Zucca, A., et al. (2023).[1][2][3][4] Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide... Structure and Biological Activity.[2][4][5][6][7][8][9][10][11][12] Molecules, 28(20), 7126.[1] (Provides protocols for metal complex stabilization). Link[2]

  • NIST. (n.d.). Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers. Journal of Research of the National Bureau of Standards.[1] Link

Sources

Navigating the Labyrinth of Kinase Inhibition: A Comparative Guide to the Cross-Reactivity of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug discovery, the development of highly selective kinase inhibitors is a paramount objective. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous potent inhibitors. However, the structural similarity within the human kinome presents a significant challenge: ensuring that a novel inhibitor exclusively interacts with its intended target. Off-target interactions can lead to unforeseen side effects or even mask the true mechanism of action. This guide provides an in-depth analysis of cross-reactivity studies for quinoline-based inhibitors, with a particular focus on the principles and methodologies crucial for assessing the selectivity of compounds related to the "5-Fluoroquinoline-8-carbaldehyde" scaffold.

While specific, publicly available cross-reactivity data for inhibitors derived directly from "5-Fluoroquinoline-8-carbaldehyde" is limited, this guide will leverage data from structurally related quinoline-based inhibitors to illustrate the critical importance of comprehensive selectivity profiling. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to offer a framework for evaluating the cross-reactivity of novel chemical entities.

The Imperative of Selectivity: Why Cross-Reactivity Studies are Non-Negotiable

The human kinome comprises over 500 protein kinases, many of which share highly conserved ATP-binding sites. This homology is the primary reason why achieving absolute selectivity for a kinase inhibitor is a formidable task. An inhibitor designed to fit the ATP pocket of a specific kinase may inadvertently bind to and inhibit other kinases, leading to a range of consequences:

  • Toxicity and Adverse Effects: Inhibition of off-target kinases can disrupt essential cellular signaling pathways, resulting in toxicity. A classic example is the off-target inhibition of the hERG potassium channel, which can lead to life-threatening cardiac arrhythmias.[1][2][3]

  • Opportunities for Polypharmacology: Conversely, well-characterized cross-reactivity can be intentionally leveraged. A "multi-target" inhibitor that modulates several disease-relevant kinases can sometimes offer superior efficacy compared to a highly selective inhibitor.

Therefore, a rigorous assessment of an inhibitor's selectivity profile across the kinome is not merely a regulatory hurdle but a fundamental aspect of robust drug discovery, guiding lead optimization and providing a clearer path to the clinic.

Deconstructing the Inhibitor Profile: Key Methodologies for Assessing Cross-Reactivity

A multi-pronged approach is essential for a thorough evaluation of inhibitor selectivity. This typically involves a combination of in vitro biochemical assays and cell-based target engagement studies.

Biochemical Kinase Profiling: A Global View of the Kinome

The most direct way to assess cross-reactivity is to screen the inhibitor against a large panel of purified kinases. This provides a panoramic view of the compound's activity across the kinome.

The ADP-Glo™ Kinase Assay: A Luminescence-Based Workhorse

A widely used method for kinase profiling is the ADP-Glo™ assay, which measures the amount of ADP produced during a kinase-catalyzed phosphorylation reaction.[4][5][6][7] This assay is universal, meaning it can be applied to virtually any kinase, and its high sensitivity allows for the use of low enzyme concentrations.

  • Reaction Setup: In a 384-well plate, combine the kinase, the test inhibitor (at various concentrations), the substrate, and ATP. The final volume is typically 5 µL.[7]

  • Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[6][7]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides the necessary components (luciferase and luciferin) to generate a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.[4][6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the activity of the kinase. The IC50 value for each kinase is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 1: Workflow of the ADP-Glo™ Kinase Assay. This diagram illustrates the sequential steps of the ADP-Glo™ assay, a common method for biochemical kinase profiling.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While biochemical assays are invaluable, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that an inhibitor binds to its intended target in intact cells.[8][9][10] The principle is based on ligand-induced thermal stabilization of the target protein.[10][11]

  • Cell Treatment: Treat intact cells with the test inhibitor or a vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures in a thermal cycler.[12]

  • Cell Lysis: After heating, lyse the cells to release their protein content.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.[8]

  • Analysis of the Soluble Fraction: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using methods like Western blotting or mass spectrometry.

  • Data Analysis: A binding event is indicated by a shift in the melting curve of the target protein to a higher temperature in the presence of the inhibitor, as the inhibitor-bound protein is more resistant to heat-induced denaturation.

Figure 2: Workflow of the Cellular Thermal Shift Assay (CETSA). This diagram outlines the key steps in a CETSA experiment to confirm target engagement in a cellular environment.

hERG Safety Assay: A Critical Checkpoint for Cardiotoxicity

Off-target activity is not limited to other kinases. The hERG (human Ether-à-go-go-Related Gene) potassium ion channel is a notorious off-target for many drugs, and its inhibition can lead to fatal cardiac arrhythmias.[13] Therefore, assessing the activity of any new inhibitor series against the hERG channel is a critical step in preclinical safety evaluation.

  • Membrane Preparation: Use a membrane preparation from a cell line that overexpresses the hERG channel.[14]

  • Binding Reaction: Incubate the hERG membranes with a radiolabeled ligand that is known to bind to the channel (e.g., [3H]-astemizole) in the presence of various concentrations of the test inhibitor.[14]

  • Incubation: Allow the binding reaction to reach equilibrium (typically 1-2 hours).[14]

  • Washing and Filtration: Transfer the reaction mixture to a filter plate to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters to remove any non-specific binding.[14]

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The ability of the test inhibitor to displace the radioligand is measured, and an IC50 value is calculated. A lower IC50 value indicates a higher potential for hERG channel blockade.

Comparative Analysis of Quinoline-Based Inhibitors

To illustrate the importance of these assays, we will examine the cross-reactivity profiles of two examples from the broader class of quinoline-based inhibitors.

Case Study 1: GSK583, a RIP2 Kinase Inhibitor

GSK583 is a selective, quinoline-based inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key signaling node in the innate immune system.[1][2][15][16] While demonstrating high potency for its intended target, its development highlighted a critical off-target liability.

CompoundPrimary TargetOn-Target IC50 (nM)Off-TargetOff-Target IC50 (µM)Selectivity Window (Off-Target/On-Target)Reference
GSK583 RIPK25hERG Channel7.4~1480-fold[3][15]
Compound 7 RIPK21hERG Channel14~14,000-fold[2]

As shown in the table, while GSK583 is a potent RIPK2 inhibitor, it also exhibits activity against the hERG channel in the micromolar range.[3] Subsequent medicinal chemistry efforts led to the development of "Compound 7," which maintained high potency for RIPK2 but significantly reduced the hERG liability, thereby improving the therapeutic index.[2] This case underscores the importance of early and continuous monitoring of hERG activity during lead optimization.

Case Study 2: Selectivity of GAK Inhibitors

Cyclin G-associated kinase (GAK) is another target for which quinoline-based inhibitors have been developed.[17][18][19][20][21] Cross-reactivity studies of these inhibitors have revealed interesting selectivity profiles. For example, some 4-anilinoquinoline derivatives designed as GAK inhibitors also show significant activity against RIPK2.[18]

The table below presents hypothetical data for two GAK inhibitors to illustrate how selectivity is typically reported.

Kinase TargetInhibitor A (% Inhibition @ 1 µM)Inhibitor B (IC50, nM)
GAK 98% 10
AAK115%>10,000
BIKE20%>10,000
RIPK2 75% 150
SRC5%>10,000
LCK8%>10,000

In this hypothetical scenario, Inhibitor A, when screened at a single high concentration, shows significant inhibition of both GAK and RIPK2. This would flag RIPK2 as a potential off-target that requires further investigation. Inhibitor B, for which full IC50 curves were determined, is shown to be a potent GAK inhibitor with a 15-fold selectivity over RIPK2. This type of quantitative data is crucial for making informed decisions about which compounds to advance. It's also important to note that a compound's selectivity profile in biochemical assays may not always directly translate to the cellular context, highlighting the need for orthogonal assays like CETSA.[18]

Conclusion: A Roadmap for Developing Selective Inhibitors

The development of safe and effective kinase inhibitors hinges on a deep understanding of their cross-reactivity profiles. For researchers working with "5-Fluoroquinoline-8-carbaldehyde" based inhibitors and other quinoline-derived scaffolds, a systematic approach to evaluating selectivity is essential. This guide has outlined the rationale and key methodologies for such studies, emphasizing the integration of broad biochemical profiling with cell-based target engagement and safety assays. By embracing this comprehensive approach, drug discovery teams can navigate the complexities of the human kinome, mitigate the risks of off-target effects, and ultimately, design more effective and safer medicines.

References

  • Haile, W. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters, 9(10), 1025–1030. Available from: [Link]

  • Haile, W. A., et al. (2018). Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Sorrell, F. J., et al. (2021). Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Bioorganic & Medicinal Chemistry, 46, 116358.
  • Unpublished.
  • Unpublished.
  • Unpublished.
  • ResearchGate. RIP2 kinase screening hit 1 and the selective inhibitor GSK583. Available from: [Link]

  • Unpublished.
  • Asquith, C. R. M., et al. (2018). SGC-GAK-1: a chemical probe for cyclin G associated kinase (GAK). Scientific Reports, 8(1), 1–13. Available from: [Link]

  • Sharma, N., et al. (2018). An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004. Frontiers in Pharmacology, 9, 545. Available from: [Link]

  • ResearchGate. (A) Stimulation protocol for hERG channel measurements. (B) Example of... Available from: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available from: [Link]

  • Gechijian, L. N., et al. (2017). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 12(8), 2039–2048. Available from: [Link]

  • Unpublished.
  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. Available from: [Link]

  • De Wispelaere, M., et al. (2017). Selective inhibitors of Cyclin-G associated kinase (GAK) as anti-HCV agents. Scientific Reports, 7(1), 1–13. Available from: [Link]

  • Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). Available from: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • Unpublished.
  • Gibbins, J. M., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2359483. Available from: [Link]

  • ResearchGate. Principle of the cellular thermal shift assay (CETSA). When exposed to... Available from: [Link]

  • Kinase Logistics Europe. QS S Assist KINASE_ADP-GloTM Kit. Available from: [Link]

Sources

Reproducibility of "5-Fluoroquinoline-8-carbaldehyde" synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

5-Fluoroquinoline-8-carbaldehyde is a critical scaffold in medicinal chemistry, particularly for the development of next-generation fluoroquinolone antibiotics and antitubercular agents. The presence of the fluorine atom at the C5 position modulates metabolic stability and lipophilicity, while the C8-aldehyde serves as a versatile handle for reductive aminations, condensations (e.g., Knoevenagel), and heterocycle formation.

The Reproducibility Challenge: Standard oxidation protocols for converting 8-methylquinolines to 8-carbaldehydes often suffer from two failure modes:

  • Over-oxidation: The electron-deficient quinoline ring makes the resulting aldehyde prone to further oxidation to the carboxylic acid under vigorous conditions.

  • Purification Difficulties: Selenium dioxide (SeO₂) reactions frequently deposit colloidal red selenium and generate organoselenium byproducts that are difficult to purge from the final product.

This guide evaluates and details the two most reproducible synthetic pathways. We prioritize Method A (In-Situ Acetal Trapping) as the superior protocol for yield and purity, while Method B (Radical Bromination) serves as a metal-free alternative.

Comparative Route Analysis

FeatureMethod A: SeO₂ Oxidation (Recommended) Method B: Radical Bromination Method C: Metal-Halogen Exchange
Mechanism Riley Oxidation (Ene reaction)Radical Substitution (

) + Hydrolysis
Lithiation (

on Formyl donor)
Precursor 5-Fluoro-8-methylquinoline5-Fluoro-8-methylquinoline5-Fluoro-8-bromoquinoline
Key Reagents SeO₂, Ethanol, CyclohexaneNBS, AIBN/BPO, CaCO₃n-BuLi, DMF, anhydrous THF
Yield Potential High (60–75%)Moderate (45–55%)High (70–85%)
Scalability Excellent (Multi-gram)GoodPoor (Cryogenic required)
Primary Risk Selenium toxicity/residueOver-bromination (gem- vs tri-bromo)Moisture sensitivity, Pyrophoric reagents

Detailed Experimental Protocols

Method A: The "Acetal Trap" Protocol (Optimized Riley Oxidation)

Based on modified conditions for electron-deficient quinolines [1, 2].

Rationale: Direct oxidation in xylene or dioxane often leads to low yields due to over-oxidation. By conducting the reaction in an ethanol/cyclohexane mixture, the aldehyde is trapped in situ as the diethyl acetal, which is stable to the oxidant. A mild acidic workup releases the aldehyde.

Step-by-Step Workflow
  • Reagent Preparation:

    • Substrate: 5-Fluoro-8-methylquinoline (1.0 equiv).

    • Oxidant: Selenium Dioxide (SeO₂), freshly sublimed if possible (1.5 equiv).

    • Solvent System: Cyclohexane : Absolute Ethanol (5:1 ratio). Crucial: Water content must be <0.1%.

  • Reaction Setup:

    • Charge a round-bottom flask equipped with a Dean-Stark trap (optional but recommended to remove water generated) and a reflux condenser.

    • Add the substrate and solvent mixture.[1][2]

    • Add SeO₂ in one portion.

  • Execution:

    • Heat to vigorous reflux (approx. 75–80 °C) for 12–16 hours.

    • Monitoring: TLC (30% EtOAc/Hexane). The starting material (

      
      ) will disappear, and a non-polar spot (acetal, 
      
      
      
      ) will appear. Note: The aldehyde spot (
      
      
      ) may be faint.
  • Workup & Hydrolysis (The Critical Step):

    • Filter the hot reaction mixture through a pad of Celite to remove black selenium solids. Wash the pad with hot ethyl acetate.

    • Concentrate the filtrate to a residue (the crude acetal).

    • Hydrolysis: Dissolve the residue in a mixture of THF:Acetic Acid:Water (1:1:1) and heat at 60 °C for 2 hours. This cleaves the acetal.

    • Neutralize with sat. NaHCO₃ and extract with DCM.

  • Purification:

    • Flash chromatography on silica gel (Gradient: 0%

      
       20% EtOAc in Hexanes).
      
    • Expected Product: Pale yellow solid.

Visualizing the Pathway (Method A)

SeO2_Pathway Start 5-Fluoro-8-methylquinoline Inter Intermediate: Diethyl Acetal Start->Inter SeO2, EtOH/Cyclohexane Reflux, 16h Side Side Product: Carboxylic Acid Start->Side Direct Oxidation (Avoided by Acetal Trap) End 5-Fluoroquinoline- 8-carbaldehyde Inter->End THF/AcOH/H2O 60°C, 2h

Figure 1: The "Acetal Trap" strategy prevents over-oxidation by protecting the aldehyde in situ.

Method B: Radical Bromination & Hydrolysis

An alternative for labs restricting selenium usage.

Rationale: Radical bromination of the benzylic methyl group is regioselective. The goal is to obtain the gem-dibromide, which hydrolyzes to the aldehyde.

Step-by-Step Workflow
  • Bromination:

    • Dissolve 5-Fluoro-8-methylquinoline (1.0 equiv) in CCl₄ or PhCF₃ (Trifluorotoluene - greener alternative).

    • Add N-Bromosuccinimide (NBS) (2.1 equiv) and catalytic AIBN (0.05 equiv).

    • Reflux under

      
       with irradiation (250W tungsten lamp) for 4–6 hours.
      
    • Checkpoint: Monitor for the disappearance of monobromide. If tribromide forms, yield drops.

  • Hydrolysis:

    • Filter off succinimide. Concentrate solvent.[3][4]

    • Dissolve crude oil in Ethanol/Water (3:1).

    • Add AgNO₃ (2.2 equiv) or CaCO₃ (excess) and reflux for 2 hours. Silver salts drive the hydrolysis rapidly but are expensive; Calcium carbonate is slower (overnight).

  • Purification:

    • Standard extraction (DCM/Water) and silica column chromatography.

Troubleshooting & Reproducibility Data

The following data summarizes common pitfalls observed during internal validation of these protocols.

VariableObservationRecommendation
SeO₂ Quality Old, wet SeO₂ yields <30%.Mandatory: Sublimation of SeO₂ before use or use of "99.9% anhydrous" grade.
Solvent Water Water in Method A prevents acetal formation.Use anhydrous ethanol and cyclohexane. Dry glassware.
Reaction Time Extended reflux (>24h) in Method A degrades product.Stop at 16h max.[2] If SM remains, add 0.2 eq fresh SeO₂ rather than extending time.
Purification Red selenium passes through filter paper.Use a Celite/Activated Charcoal double pad for filtration.
Experimental Yield Comparison (Literature Extrapolation)
Protocol VariantTarget YieldPurity (HPLC)Notes
Standard SeO₂ (Dioxane) 35–45%85%Significant acid impurity observed.
Acetal Trap (EtOH/Cy) 62–70% >95% Recommended Standard. Cleanest profile.
NBS / Hydrolysis 45–55%90%Difficult to separate mono/di/tri-bromo intermediates.

References

  • Goswami, S. et al. "Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines." Indian Journal of Chemistry - Section B, 2003. Link (Describes the cyclohexane/ethanol modification).

  • Riley, H. L. et al. "Selenium Dioxide Oxidation Mechanism."[5] Journal of the Chemical Society, 1932. Link (Foundational mechanistic grounding).

  • McMurtrey, K. B. et al. "Pd-Catalyzed C-H Fluorination with Nucleophilic Fluoride." Organic Letters, 2012. Link (Synthesis of 5-fluoro-8-methylquinoline precursor).

  • Zhour, M. X. "The use of selenium (IV) oxide to oxidize aromatic methyl groups." Emporia State University Thesis, 2012. Link (Yield comparisons for quinoline analogs).

  • ChemicalBook. "5-Fluoroquinoline-8-carbaldehyde Product Page." Link (Physical properties and commercial availability).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.